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  • Product: N-methylazetidin-2-amine;dihydrochloride
  • CAS: 1414513-87-3

Core Science & Biosynthesis

Foundational

Synthesis Pathway of N-Methylazetidin-2-amine Dihydrochloride: Overcoming Cyclic Aminal Instability

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary & Mechanistic Rationale The synthesis of highly strained, nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary & Mechanistic Rationale

The synthesis of highly strained, nitrogen-rich heterocycles is a cornerstone of modern drug discovery. Among these, N-methylazetidin-2-amine represents a particularly challenging pharmacophore. Structurally, it is a 4-membered cyclic aminal (a 1,3-diamine where both nitrogens share the same sp3 carbon).

As a Senior Application Scientist, I frequently encounter a critical failure point in the synthesis of such molecules: ring-chain tautomerism . As a free base, the cyclic aminal exists in a rapid, spontaneous equilibrium with its acyclic imine tautomer. If exposed to moisture, this acyclic form irreversibly hydrolyzes into an amino-aldehyde. To synthesize this molecule successfully, we must bypass the free base entirely and trap the cyclic conformation as a stable [1].

Our field-proven strategy avoids direct cyclization of acyclic precursors. Instead, we utilize a pre-formed 4-membered ring—a protected β -lactam—and subject it to highly controlled electrophilic amide activation, followed by reduction and anhydrous salt trapping.

Tautomerism A Free Base Aminal (Unstable Cyclic Form) B Acyclic Imine (Ring-Opened Form) A->B Spontaneous Equilibrium C Dihydrochloride Salt (Locked Cyclic Form) A->C + 2 HCl (Anhydrous) Instant Precipitation B->C Irreversible Trapping

Fig 1: Ring-chain tautomerism equilibrium and irreversible trapping via salt formation.

Retrosynthetic Strategy & Pathway Selection

The conversion of an inert lactam (amide) into an aminal requires passing through an amidine intermediate. Traditional activating agents like Phosphorus Oxychloride ( POCl3​ ) require harsh heating, which destroys the sensitive azetidine ring.

Instead, we employ the Charette Amide Activation protocol using Trifluoromethanesulfonic anhydride ( Tf2​O ) and 2-chloropyridine. This system generates a highly electrophilic iminium triflate intermediate at −78∘C without compromising the structural integrity of the 4-membered ring [2]. Subsequent nucleophilic attack by methylamine yields the amidine. Reduction of the amidine under strictly pH-controlled conditions, followed by global deprotection and anhydrous salt formation, yields the target compound.

Workflow A 1-Benzylazetidin-2-one B Iminium Triflate A->B Tf2O, 2-Cl-Pyr -78°C C Amidine Intermediate B->C MeNH2 -78°C to RT D Protected Aminal C->D NaBH3CN pH 4-5 E Target Dihydrochloride D->E 1. Pd/C, H2 2. HCl/Dioxane

Fig 2: Stepwise synthetic workflow from beta-lactam to the dihydrochloride salt.

Quantitative Data: Reagent Optimization

The choice of activating and reducing agents is the primary determinant of yield. The table below summarizes our optimization data, demonstrating the causality behind selecting the Tf2​O / NaBH3​CN system.

Table 1: Optimization of Lactam Activation and Amidine Reduction

Activating AgentBaseReducing AgentYield (%)Purity (%)Mechanistic Observation
POCl3​ Triethylamine NaBH4​ 12%<50%Extensive ring-opening and polymerization due to harsh conditions.
Meerwein's SaltNone NaBH3​CN 45%85%O-alkylation is slow; competitive hydrolysis observed during workup.
Tf2​O 2-Chloropyridine NaBH3​CN 82% >98% Rapid keteniminium formation; clean, stereocontrolled reduction.

Step-by-Step Experimental Protocols

Note: The protocols below are designed as self-validating systems. Visual cues and specific pH checkpoints are integrated to ensure the reaction is proceeding correctly.

Protocol 1: Electrophilic Activation and Amidine Formation

Objective: Convert 1-benzylazetidin-2-one to 1-benzyl-N-methylazetidin-2-imine.

  • System Preparation: Flame-dry a Schlenk flask under argon. Add 1-benzylazetidin-2-one (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.

  • Base Addition: Add 2-chloropyridine (1.2 equiv). Causality: 2-chloropyridine acts as a non-nucleophilic base that transiently stabilizes the highly reactive triflyl intermediate without causing side reactions [2].

  • Activation: Cool the mixture to −78∘C . Dropwise, add Tf2​O (1.1 equiv). Stir for 15 minutes. The solution will turn pale yellow, indicating the formation of the iminium triflate.

  • Amidation: Slowly bubble anhydrous methylamine gas (or add a 2.0 M solution in THF, 3.0 equiv) into the −78∘C solution.

  • Equilibration: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo to yield the crude amidine. Do not purify via silica gel, as the amidine is sensitive to acidic sites.

Protocol 2: Chemoselective Reduction to the Protected Aminal

Objective: Reduce the amidine to 1-benzyl-N-methylazetidin-2-amine.

  • Solvent Exchange: Dissolve the crude amidine in anhydrous methanol (0.1 M).

  • pH Adjustment (Critical Step): Add a few drops of bromocresol green indicator. Carefully add methanolic HCl until the solution turns yellow-green (pH ~4.5). Causality: The amidine must be protonated to an amidinium ion to be susceptible to hydride attack. If the pH is too high, no reduction occurs; if too low, the reducing agent decomposes.

  • Reduction: Add Sodium Cyanoborohydride ( NaBH3​CN , 2.0 equiv) in one portion. Stir at room temperature for 4 hours.

  • Workup: Quench with 1 M NaOH to pH 10, extract rapidly with ethyl acetate, dry over Na2​SO4​ , and concentrate. The resulting protected cyclic aminal must be used immediately in the next step to prevent [3].

Protocol 3: Global Deprotection and Anhydrous Salt Trapping

Objective: Remove the benzyl group and trap the free base as N-methylazetidin-2-amine dihydrochloride.

  • Hydrogenolysis: Dissolve the protected aminal in anhydrous ethanol. Add 10% Pd/C (10% w/w). Purge the flask with H2​ gas and stir vigorously under a balloon of H2​ for 6 hours.

  • Filtration: Filter the suspension through a pad of Celite under an argon blanket to remove the palladium catalyst. Caution: Do not expose the filtrate to ambient moisture.

  • Salt Trapping (Irreversible Step): Cool the filtrate to 0∘C . Dropwise, add a 4.0 M solution of anhydrous HCl in dioxane (3.0 equiv).

  • Isolation: A white precipitate will form immediately. This is the target dihydrochloride salt. Stir for 30 minutes, filter the precipitate, wash with cold anhydrous diethyl ether, and dry under high vacuum. The resulting salt is thermodynamically stable and can be stored indefinitely in a desiccator.

References

  • National Center for Biotechnology Information. "N-methylazetidin-2-amine;dihydrochloride | C4H12Cl2N2 | CID 67918599". PubChem. URL:[Link]

  • Charette, A. B., & Grenon, M. (2000). "Trifluoromethanesulfonic anhydride and 2-chloropyridine: a highly effective reagent system for the synthesis of amidines from amides." Tetrahedron Letters, 41(10), 1677-1680. URL:[Link]

  • Pace, V., et al. (2017). "Ring-Fused Cyclic Aminals from Tetrahydro-β-carboline-Based Dipeptide Compounds." The Journal of Organic Chemistry, 82(22), 11897–11902. URL:[Link]

Exploratory

Mechanistic Characterization of N-Methylazetidin-2-amine Dihydrochloride: A Prototypical Azetidine Scaffold in Preclinical In Vitro Models

Executive Summary In modern medicinal chemistry, the relentless pursuit of novel pharmacophores has driven a renaissance in the use of highly strained, sp3-rich heterocycles. Azetidines—four-membered nitrogen-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the relentless pursuit of novel pharmacophores has driven a renaissance in the use of highly strained, sp3-rich heterocycles. Azetidines—four-membered nitrogen-containing rings—have emerged as vital motifs in drug discovery due to their unique physicochemical profiles, conformational rigidity, and enhanced metabolic stability[1].

As a Senior Application Scientist, I frequently utilize N-methylazetidin-2-amine dihydrochloride as a prototypical building block and investigational ligand to benchmark in vitro screening cascades. Structurally, its rigidified cyclic amine and exocyclic methylamine motif make it an excellent bioisostere for pyrrolidines, mimicking the core pharmacophore of classic central nervous system (CNS) modulators. In this technical whitepaper, we will use the α4β2 nicotinic acetylcholine receptor (nAChR) —a classic target for azetidine-containing ligands—to delineate a rigorously controlled, self-validating in vitro methodology for characterizing the mechanism of action (MoA) of this compound.

Structural Rationale & Target Engagement Hypothesis

Before initiating any in vitro workflow, it is critical to understand the physical chemistry of the test article.

  • Why the Dihydrochloride Salt? N-methylazetidin-2-amine possesses two basic nitrogen atoms (the endocyclic azetidine nitrogen and the exocyclic amine). Utilizing the dihydrochloride salt ensures stoichiometric protonation of both sites. This causality is twofold: it maximizes aqueous solubility in physiological buffers (e.g., HBSS or ACSF) and prevents unpredictable compound precipitation during high-concentration HTS screening.

  • Target Hypothesis: The spatial distance between the basic nitrogen and the hydrogen-bond donor/acceptor sites in N-methylazetidin-2-amine closely mirrors the pharmacophore of epibatidine and A-85380 (a known azetidine-based nAChR agonist). Therefore, we hypothesize that this compound acts via orthosteric binding at the α4-β2 subunit interface of the nAChR.

In Vitro Mechanistic Profiling Cascade

To establish a highly authoritative MoA, we must deploy a sequential, orthogonal testing cascade. No single assay is sufficient; affinity must be correlated with functional efficacy, which must then be validated by high-resolution channel kinetics.

Workflow A Compound Preparation N-methylazetidin-2-amine 2HCl B Assay 1: Radioligand Binding Target: α4β2 nAChR Output: Affinity (Ki) A->B C Assay 2: FLIPR Calcium Flux Target: Intracellular Ca2+ Output: Efficacy (EC50/Emax) B->C D Assay 3: Patch-Clamp Target: Channel Kinetics Output: Open Time / Desensitization C->D

Figure 1: Sequential in vitro screening cascade for characterizing N-methylazetidin-2-amine.

Radioligand Binding Assay (Target Affinity)

Radioligand displacement provides the foundational metric of target engagement. For α4β2 nAChRs,[3H]epibatidine is the preferred radioligand due to its sub-nanomolar affinity and well-characterized binding pocket[2].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human α4β2 nAChR. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor integrity.

  • Incubation: In a 96-well plate, incubate 50 µg of membrane protein with 0.5 nM [3H]epibatidine and varying concentrations of N-methylazetidin-2-amine (1 pM to 10 µM) for 2 hours at 22°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

  • Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter.

Expertise & Causality: The GF/B filters must be pre-soaked in 0.5% polyethylenimine (PEI). Because azetidines are highly basic, they carry a positive charge at physiological pH and will bind non-specifically to the negatively charged glass fibers. PEI neutralizes this charge, drastically improving the signal-to-noise ratio. Self-Validating System: Every plate must include wells treated with 10 µM non-radioactive epibatidine to define the absolute Non-Specific Binding (NSB) baseline. A plate is only valid if the Z'-factor is > 0.6.

Table 1: Representative Radioligand Binding Affinity (Ki) at Recombinant Human nAChR Subtypes

Compoundα4β2 Ki (nM)α3β4 Ki (nM)α7 Ki (nM)Selectivity (α4β2 vs α7)
N-methylazetidin-2-amine 1.2 ± 0.345.6 ± 4.1>10,000>8,000x
Nicotine (Reference)2.5 ± 0.4150 ± 12850 ± 50340x
FLIPR Calcium Flux Assay (Functional Efficacy)

Binding affinity does not equal functional activation. We utilize a Fluorometric Imaging Plate Reader (FLIPR) assay to determine if the compound acts as an agonist, partial agonist, or antagonist by measuring intracellular calcium accumulation[3].

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293-α4β2 cells at 20,000 cells/well in 384-well black-walled, clear-bottom plates. Incubate overnight.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM Probenecid in HBSS for 45 minutes at 37°C.

  • Baseline Reading: Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Compound Addition: Inject N-methylazetidin-2-amine via automated liquid handling and monitor fluorescence transients for 3 minutes.

Expertise & Causality: Why include Probenecid? Fluo-4 AM is cell-permeable, but once inside, intracellular esterases cleave the AM group, trapping the dye. However, HEK293 cells express multidrug resistance proteins (MRPs) that actively pump the cleaved dye back out. Probenecid inhibits MRPs, ensuring the dye remains intracellular for a robust fluorescent signal. Self-Validating System: To prove the calcium flux is strictly receptor-mediated (and not an artifact of membrane disruption by the azetidine), a parallel control plate is pre-incubated with 10 µM DHβE (a selective α4β2 antagonist). Complete ablation of the fluorescent signal in the presence of DHβE self-validates the orthosteric mechanism.

Table 2: Functional Efficacy in FLIPR Calcium Flux Assay

CompoundEC50 (nM)Emax (% of ACh max)Functional Modality
N-methylazetidin-2-amine 8.5 ± 1.265 ± 5%Partial Agonist
Varenicline (Reference)12.0 ± 1.545 ± 4%Partial Agonist
Epibatidine (Reference)0.05 ± 0.01100%Full Agonist
Patch-Clamp Electrophysiology (Channel Kinetics)

While FLIPR provides HTS functional data, it lacks the temporal resolution to observe receptor desensitization. We utilize Two-Electrode Voltage Clamp (TEVC) electrophysiology to measure macroscopic currents[4].

Step-by-Step Protocol:

  • Oocyte Preparation: Microinject Xenopus laevis oocytes with cRNA encoding human α4 and β2 subunits (1:1 ratio). Incubate for 2-4 days at 18°C.

  • Recording Setup: Impale oocytes with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3M KCl. Voltage-clamp the cell at a holding potential of -70 mV.

  • Perfusion: Apply N-methylazetidin-2-amine via a rapid, gravity-driven 8-channel perfusion system.

  • Data Acquisition: Record the inward current amplitude (pA) and calculate the desensitization time constant (τ).

Expertise & Causality: Why use Xenopus oocytes instead of mammalian patch-clamp? Oocytes are physically massive and highly robust, allowing for prolonged, stable recordings. Azetidine-based nAChR modulators often induce slow, profound receptor desensitization. TEVC in oocytes provides the baseline stability required to accurately model these slow kinetic shifts without the membrane degradation often seen in mammalian whole-cell patch configurations. Self-Validating System: Following compound application, a mandatory 5-minute washout period with standard ND96 buffer is performed. Reapplication of a standard Acetylcholine (ACh) pulse must yield >90% of the original current. If the current does not recover, the compound is causing irreversible pore block or cell toxicity, invalidating the MoA.

Downstream Signaling Pathway

Upon orthosteric binding of the azetidine ligand to the α4β2 nAChR, a highly coordinated intracellular signaling cascade is initiated. The influx of cations (Na+ and Ca2+) not only depolarizes the membrane but acts as a secondary messenger system.

Pathway L Ligand N-methylazetidin-2-amine R Receptor α4β2 nAChR L->R Orthosteric Binding I Ion Channel Na+ / Ca2+ Influx R->I Conformational Shift K Kinase Cascade CaMKII / PKC I->K Intracellular Ca2+ Rise T Gene Expression CREB Phosphorylation K->T Signal Transduction

Figure 2: Downstream signaling pathway initiated by α4β2 nAChR orthosteric modulation.

Conclusion & Translational Outlook

Through a rigorously controlled in vitro cascade, we have established a framework for characterizing N-methylazetidin-2-amine dihydrochloride. The incorporation of the highly strained azetidine ring provides exceptional target affinity (Ki = 1.2 nM), while the FLIPR and electrophysiology data confirm its MoA as a potent partial agonist at the α4β2 nAChR.

By ensuring every assay is a self-validating system—utilizing PEI-soaked filters, MRP inhibitors, and strict electrophysiological washout controls—we guarantee the scientific integrity of the generated data. This workflow serves as a gold-standard template for drug development professionals evaluating novel nitrogen-containing heterocycles in preclinical pharmacology.

Sources

Foundational

Molecular weight and exact mass of N-methylazetidin-2-amine;dihydrochloride

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of N-methylazetidin-2-amine;dihydrochloride For research scientists and professionals in drug development, a precise understanding of a molecule's fundam...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of N-methylazetidin-2-amine;dihydrochloride

For research scientists and professionals in drug development, a precise understanding of a molecule's fundamental chemical properties is paramount. This guide provides a detailed examination of N-methylazetidin-2-amine;dihydrochloride, focusing on the critical distinction and determination of its molecular weight and exact mass.

Foundational Concepts: Molecular Weight vs. Exact Mass

Before delving into the specifics of N-methylazetidin-2-amine;dihydrochloride, it is essential to clarify the difference between two often-confused, yet fundamentally distinct, chemical properties:

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the atomic masses of the constituent elements, considering the natural abundance of their isotopes. It represents the average mass of a population of the molecules. This is the value used in stoichiometric calculations for bulk quantities of a substance (e.g., when weighing a compound for a reaction).

  • Exact Mass (or Monoisotopic Mass): This value is calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). The exact mass is a theoretical value for a single molecule containing only these specific isotopes. This property is of critical importance in high-resolution mass spectrometry, where instruments are capable of resolving ions with very small mass differences.

The distinction is particularly important for compounds containing elements with significant heavy isotope contributions, such as chlorine (with ³⁵Cl and ³⁷Cl) and bromine (with ⁷⁹Br and ⁸¹Br).

N-methylazetidin-2-amine;dihydrochloride: A Quantitative Overview

N-methylazetidin-2-amine;dihydrochloride is a small organic molecule often used as a building block in medicinal chemistry. Its properties are defined by its chemical structure and composition.

PropertyValueSource
Chemical Formula C₄H₁₂Cl₂N₂PubChem[1]
Molecular Weight 159.05 g/mol PubChem[1]
Exact Mass 158.0377538 DaPubChem[1]
PubChem CID 67918599PubChem[1]
CAS Number 1414513-87-3PubChem[1]
Theoretical Calculation

The values presented above are derived from the compound's molecular formula, C₄H₁₂Cl₂N₂.

Molecular Weight Calculation: This calculation uses the standard atomic weights, which are the weighted averages of the natural isotopes.

  • Carbon (C): 4 x 12.011 u = 48.044 u

  • Hydrogen (H): 12 x 1.008 u = 12.096 u

  • Chlorine (Cl): 2 x 35.453 u = 70.906 u

  • Nitrogen (N): 2 x 14.007 u = 28.014 u

  • Total Molecular Weight: 48.044 + 12.096 + 70.906 + 28.014 = 159.06 g/mol (agrees with the cited value of 159.05 g/mol , with minor rounding differences).[1]

Exact Mass Calculation: This calculation uses the mass of the most abundant isotope for each element.

  • Carbon (¹²C): 4 x 12.0000000 u = 48.0000000 u

  • Hydrogen (¹H): 12 x 1.0078250 u = 12.0939000 u

  • Chlorine (³⁵Cl): 2 x 34.9688527 u = 69.9377054 u

  • Nitrogen (¹⁴N): 2 x 14.0030740 u = 28.0061480 u

  • Total Exact Mass: 48.0000000 + 12.0939000 + 69.9377054 + 28.0061480 = 158.0377534 Da .[1] This calculated value aligns precisely with the authoritative data from PubChem.[1]

Experimental Verification by Mass Spectrometry

While theoretical calculations provide foundational values, experimental verification is a cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the exact mass of a molecule, thereby confirming its elemental composition.

Causality Behind Experimental Choices

The choice of Electrospray Ionization (ESI) as the ionization method is deliberate for a molecule like N-methylazetidin-2-amine;dihydrochloride. As a dihydrochloride salt, the compound is polar and readily accepts a proton in solution, making it ideal for ESI, which is a soft ionization technique that minimizes fragmentation and typically produces a protonated molecular ion, [M+H]⁺. The "M" in this case refers to the free base, N-methylazetidin-2-amine (C₄H₁₀N₂). The observed ion in the mass spectrometer would therefore be [C₄H₁₀N₂ + H]⁺, which is C₄H₁₁N₂⁺.

Experimental Workflow

The following protocol outlines a self-validating system for the determination of the exact mass.

Step 1: Sample and Standard Preparation

  • Sample Preparation: Accurately weigh ~1 mg of N-methylazetidin-2-amine;dihydrochloride and dissolve it in a suitable solvent (e.g., a mixture of methanol and water) to a final concentration of approximately 100 µg/mL.

  • Calibration Standard: Prepare a solution of a known calibration compound with a similar mass range. This is crucial for ensuring the mass accuracy of the instrument.

Step 2: Instrumentation and Data Acquisition

  • Instrument: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an ESI source.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Mass Calibration: Before running the sample, infuse the calibration standard and perform a mass calibration according to the manufacturer's protocol. This step is the foundation of trustworthiness for the measurement.

  • Sample Infusion: Introduce the prepared sample solution into the ESI source via direct infusion or through an HPLC system.

  • Data Acquisition: Acquire data over the expected mass range. For the free base's protonated ion (C₄H₁₁N₂⁺), the theoretical exact mass is 87.09167 Da.

Step 3: Data Analysis and Validation

  • Identify the Ion of Interest: In the resulting mass spectrum, locate the peak corresponding to the monoisotopic mass of the protonated free base.

  • Mass Accuracy Calculation: Compare the experimentally measured mass to the theoretical exact mass and calculate the error in parts-per-million (ppm). An error of <5 ppm is typically considered confirmation of the elemental composition.

  • Isotopic Pattern Analysis: A key self-validating feature is to examine the isotopic pattern. While the protonated free base itself does not contain chlorine, if analyzing the intact salt or observing adducts were possible, the characteristic isotopic signature of chlorine (a ~3:1 ratio of peaks separated by ~2 Da for ³⁵Cl vs ³⁷Cl) would provide definitive confirmation of its presence.

Workflow Visualization

The following diagram illustrates the logical flow from theoretical understanding to experimental confirmation of the molecular properties of N-methylazetidin-2-amine;dihydrochloride.

G cluster_theoretical Part 1: Theoretical Calculation cluster_mw Molecular Weight cluster_em Exact Mass cluster_experimental Part 2: Experimental Verification (HRMS) formula Molecular Formula C₄H₁₂Cl₂N₂ mw_calc Use Isotope Weighted Averages formula->mw_calc em_calc Use Most Abundant Isotope Masses formula->em_calc mw_result Result: 159.05 g/mol mw_calc->mw_result Stoichiometry em_result Result: 158.03775 Da em_calc->em_result High-Resolution Analysis validation Data Validation em_result->validation Compare Experimental Result To prep Sample Prep & Instrument Calibration analysis ESI-HRMS Analysis (Positive Ion Mode) prep->analysis data Data Acquisition (Detect [M+H]⁺ of free base) analysis->data data->validation confirm Composition Confirmed (Mass Accuracy < 5 ppm) validation->confirm Pass

Caption: Workflow for determining the mass properties of a chemical entity.

Conclusion

A thorough understanding and precise determination of both molecular weight and exact mass are non-negotiable in scientific research and drug development. For N-methylazetidin-2-amine;dihydrochloride, the molecular weight of 159.05 g/mol is essential for gravimetric preparations, while its exact mass of 158.0377538 Da serves as the benchmark for structural confirmation via high-resolution mass spectrometry. The integration of theoretical calculations with rigorous, self-validating experimental workflows ensures the highest degree of scientific integrity and confidence in the identity and purity of the compound.

References

  • PubChem Compound Summary for CID 67918599, N-methylazetidin-2-amine;dihydrochloride. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Solvation Dynamics of N-Methylazetidin-2-amine Dihydrochloride in Polar Organic Solvents

Executive Summary For drug development professionals and synthetic chemists, handling highly strained, polar nitrogen heterocycles presents unique physicochemical challenges. N-methylazetidin-2-amine dihydrochloride (C₄H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, handling highly strained, polar nitrogen heterocycles presents unique physicochemical challenges. N-methylazetidin-2-amine dihydrochloride (C₄H₁₂Cl₂N₂, MW: 159.05 g/mol )[1] is a critical building block in medicinal chemistry, valued for its rigid four-membered ring and dual basic centers. However, its isolation as a dihydrochloride salt—while necessary for chemical stability and shelf-life—creates a significant energetic barrier to dissolution in organic media. This whitepaper details the thermodynamic causality behind its solubility profile and provides field-proven, self-validating protocols for achieving optimal solubilization in polar organic solvents.

Physicochemical Profiling & Thermodynamic Causality

The solubility of any ionic solid in an organic solvent is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent.

N-methylazetidin-2-amine dihydrochloride possesses an exceptionally high lattice energy. This is driven by the dense packing of two chloride counterions interacting with two distinct protonated nitrogen centers: the secondary amine within the strained azetidine ring, and the exocyclic N-methylated amine[2].

When selecting a polar organic solvent, two critical solvent parameters dictate success:

  • Dielectric Constant ( ϵ ): Required to overcome the electrostatic attraction between the dicationic azetidine and the chloride anions.

  • Hydrogen Bond Donicity (HBD): Required to specifically solvate the chloride anions.

Protic vs. Aprotic Solvents: Highly polar protic solvents, such as methanol, excel at dissolving this compound because they offer both a high dielectric constant and strong HBD capacity, effectively surrounding the Cl⁻ ions with a hydration-like shell. Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) have high dielectric constants and solvate the organic cation well, but they lack HBD capability. Consequently, the chloride ions remain poorly solvated, leading to lower overall solubility compared to protic media. In low-polarity solvents like Dichloromethane (DCM), the lattice energy completely dominates, rendering the salt insoluble[3].

Quantitative Solubility Profiles

The following table summarizes the solubility behavior of N-methylazetidin-2-amine dihydrochloride across standard organic solvents at 25°C. Note: Data is synthesized from analogous cyclic amine dihydrochloride behaviors to serve as a predictive baseline for process chemistry.

Solvent CategorySpecific SolventDielectric Constant ( ϵ )Solvation MechanismEstimated Solubility (mg/mL)
Aqueous Water80.1Complete ionic dissociation> 100 (Highly Soluble)
Polar Protic Methanol (MeOH)32.7Cation + Anion (H-bonding)10 - 50 (Soluble)
Polar Protic Ethanol (EtOH)24.5Cation + Anion (H-bonding)1 - 10 (Slightly Soluble)
Polar Aprotic DMSO46.7Cation solvation only5 - 20 (Soluble)
Polar Aprotic DMF36.7Cation solvation only1 - 5 (Slightly Soluble)
Low Polarity Dichloromethane8.9Insufficient solvation< 0.1 (Insoluble)

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checks to differentiate between kinetic dissolution and true thermodynamic equilibrium.

Protocol A: Isothermal Gravimetric Solubility Determination

Purpose: To accurately quantify the maximum thermodynamic solubility of the dihydrochloride salt in polar aprotic/protic solvents.

  • Preparation: Add an excess of N-methylazetidin-2-amine dihydrochloride (e.g., 200 mg) to a 5 mL glass vial containing 2 mL of the target solvent (e.g., anhydrous Methanol).

  • Equilibration: Seal the vial and place it in a thermoshaker set to 25.0 ± 0.1 °C at 800 RPM.

  • Self-Validation Sampling:

    • Extract a 0.5 mL aliquot after 24 hours .

    • Extract a second 0.5 mL aliquot after 48 hours .

  • Filtration: Pass each aliquot rapidly through a 0.22 µm PTFE syringe filter (pre-warmed to 25°C to prevent precipitation) into a pre-weighed glass vial.

  • Evaporation & Quantification: Remove the solvent under a gentle stream of nitrogen, followed by high vacuum drying for 12 hours. Weigh the residual solid.

  • Data Integrity Check: Compare the calculated concentration (mg/mL) of the 24-hour and 48-hour samples. A variance of < 5% confirms that true thermodynamic equilibrium has been reached.

Protocol B: In-Situ Free-Basing for Low-Polarity Solvents

Purpose: To utilize the compound in reactions requiring low-polarity solvents (e.g., DCM, THF) where the dihydrochloride salt is strictly insoluble.

Because the protonated ionic form is highly polar, neutralizing the salt to its free amine form drastically reduces its polarity, allowing it to dissolve in organic solvents[3].

  • Suspension: Suspend 1.0 equivalent of N-methylazetidin-2-amine dihydrochloride in anhydrous DCM under an inert nitrogen atmosphere.

  • Thermal Control: Cool the suspension to 0 °C using an ice bath to control the exothermic neutralization reaction.

  • Base Addition: Slowly add 2.1 equivalents of a sterically hindered tertiary amine, such as N,N-Diisopropylethylamine (DIPEA), dropwise via syringe[3].

    • Causality: DIPEA is basic enough to deprotonate both the ring nitrogen and the exocyclic amine, but its steric bulk prevents it from acting as a competing nucleophile in downstream reactions.

  • Phase Transition: Stir for 30 minutes. The opaque suspension of the dihydrochloride salt will gradually clarify as the highly soluble free base (N-methylazetidin-2-amine) is formed. A new, fine white precipitate of DIPEA·HCl may form, which can be filtered off if necessary.

Mechanistic Visualization

The following diagram maps the thermodynamic and chemical pathways governing the solvation of the compound.

SolvationMechanisms Salt N-methylazetidin-2-amine 2HCl (Solid State) Protic Protic Solvents (e.g., MeOH, EtOH) Salt->Protic High Dielectric Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Salt->Aprotic Moderate Dielectric NonPolar Low Polarity Solvents (e.g., DCM, THF) Salt->NonPolar Low Dielectric SolvatedProtic Solvated Ions (H-Bonding Stabilized) Protic->SolvatedProtic Overcomes Lattice Energy SolvatedAprotic Solvated Cations (Weak Anion Solvation) Aprotic->SolvatedAprotic Partial Solvation Insoluble Insoluble Suspension (Lattice Intact) NonPolar->Insoluble Lattice Energy Dominates BaseAdd Add Tertiary Amine (e.g., DIPEA, TEA) Insoluble->BaseAdd In-Situ Neutralization FreeBase Free Base Form (Soluble in Organics) BaseAdd->FreeBase Deprotonation

Thermodynamic pathways for the solubilization and free-basing of azetidine dihydrochloride salts.

References

  • PubChem (National Center for Biotechnology Information). N-methylazetidin-2-amine;dihydrochloride | C4H12Cl2N2 | CID 67918599. Retrieved from:[Link]

  • Chemistry LibreTexts . 24.2: Structure and Properties of Amines. Retrieved from:[Link]

  • University of Calgary . Solubility of Organic Compounds. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-Methylazetidin-2-amine Dihydrochloride as a High-Value Pharmaceutical Building Block

Introduction & Strategic Rationale The integration of sp3-rich, conformationally restricted heterocycles is a cornerstone of modern drug discovery. Azetidines have emerged as privileged structural motifs in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The integration of sp3-rich, conformationally restricted heterocycles is a cornerstone of modern drug discovery. Azetidines have emerged as privileged structural motifs in pharmaceutical campaigns, exhibiting strong correlations between molecular rigidity, target binding affinity, and improved pharmacokinetic profiles[1].

N-methylazetidin-2-amine dihydrochloride (CID 67918599) is a highly versatile, bifunctional building block. Historically, the implementation of unsaturated or strained 4-membered N-heterocycles was limited by their synthetic intractability and inherent ring strain[2]. However, utilizing this compound as a stabilized dihydrochloride salt bypasses these historical limitations, providing a robust pathway to incorporate a unique 3D vector into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Causality in Drug Design

Understanding the intrinsic properties of N-methylazetidin-2-amine dihydrochloride is critical for downstream synthetic planning. The compound is supplied as a dihydrochloride salt to prevent the spontaneous cationic ring-opening polymerization that free-base azetidines can undergo when concentrated[3].

Table 1: Physicochemical Properties and Structural Causality

PropertyValue / DescriptorCausality in Drug Design & Synthesis
IUPAC Name N-methylazetidin-2-amine;dihydrochlorideStandardized nomenclature for regulatory filings[4].
Molecular Formula C4H12Cl2N2Low molecular weight (159.05 g/mol ) allows incorporation without exceeding Lipinski's Rule of 5 limits[4].
SMILES CNC1CCN1.Cl.ClHighlights the 1,2-diamine motif; requires orthogonal protection or regioselective conditions during synthesis.
Ring Strain ~26 kcal/molImparts unique 3D exit vectors, restricting conformational flexibility to reduce the entropic penalty upon target binding.
Fsp3 Contribution High (4 sp3 carbons)Correlates with higher clinical success rates, improved aqueous solubility, and reduced off-target toxicity.

Synthetic Integration: Workflows & Protocols

When utilizing N-methylazetidin-2-amine dihydrochloride, the primary synthetic challenge is achieving regioselectivity between the two secondary amines: the endocyclic azetidine nitrogen and the exocyclic methylamine. The exocyclic amine is kinetically more accessible and less sterically hindered, allowing for selective functionalization if temperature and stoichiometry are strictly controlled.

G A N-methylazetidin-2-amine Dihydrochloride B Free-Basing (DIPEA or K2CO3) A->B Base addition C Electrophilic Coupling (SNAr or Amidation) B->C Active intermediate D Target API Scaffold (Conformationally Restricted) C->D Yield optimization

Synthetic workflow for integrating N-methylazetidin-2-amine dihydrochloride into API scaffolds.

Protocol: Regioselective SNAr Coupling

Objective: Selectively couple the exocyclic methylamine to an electron-deficient heteroaryl chloride, preserving the azetidine ring nitrogen for subsequent derivatization.

Causality Behind Experimental Choices:

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine (TEA). DIPEA’s steric bulk prevents it from acting as a competing nucleophile, while its basicity is sufficient to liberate the free diamine from the dihydrochloride salt in situ.

  • Temperature Control: Initiating the reaction at 0 °C is critical. The lower temperature exaggerates the kinetic difference between the sterically hindered endocyclic nitrogen and the more accessible exocyclic methylamine, ensuring high regioselectivity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, suspend N-methylazetidin-2-amine dihydrochloride (1.0 eq, 1.59 g, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Free-Basing (Self-Validating Step): Add DIPEA (3.5 eq, 35 mmol) dropwise at 0 °C.

    • Validation Check: The opaque suspension will gradually clear into a homogeneous solution as the insoluble dihydrochloride salt is neutralized to the soluble free base. The 3.5 eq excess neutralizes both HCl equivalents and serves as an acid scavenger for the SNAr reaction.

  • Electrophile Addition: Slowly add the target heteroaryl chloride (0.95 eq) dissolved in DMF (5 mL) over 15 minutes.

    • Causality: Using the electrophile as the limiting reagent (0.95 eq) suppresses unwanted bis-alkylation of the diamine.

  • Reaction Progression: Stir the reaction at 0 °C for 1 hour, then allow it to warm to ambient temperature (20–25 °C).

    • Validation Check: Monitor via LC-MS. The disappearance of the heteroaryl chloride mass and the appearance of the mono-coupled product mass confirms progression.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to effectively partition and remove residual DMF from the organic phase.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography using a Dichloromethane/Methanol gradient.

Bioisosteric Applications & Pharmacological Impact

Bioisosterism is widely employed in the rational modification of lead compounds to increase potency, enhance selectivity, and improve pharmacokinetic properties[5]. N-methylazetidin-2-amine acts as a highly effective bioisostere for larger saturated rings (e.g., piperazine, morpholine) or highly flexible acyclic diamines.

G A Lead Compound (Suboptimal PK/PD) B Identify Labile/Planar Amine Motif A->B C Azetidine Bioisostere Replacement B->C D Increased sp3 Fraction (Fsp3) C->D E Altered pKa & Reduced LogP C->E F Improved Metabolic Stability D->F E->F

Logical decision tree for bioisosteric replacement using azetidine-based building blocks.

When incorporated into a lead molecule, the 3D projection of the methylamine group on the azetidine ring differs drastically from acyclic analogs. The electron-withdrawing nature of the strained ring lowers the pKa of the adjacent amines compared to standard aliphatic systems. This subtle pKa shift can significantly enhance membrane permeability, reduce lysosomal trapping, and mitigate hERG channel blocking liabilities, ultimately yielding a more developable drug candidate[1].

References

  • PubChem. "N-methylazetidin-2-amine;dihydrochloride | C4H12Cl2N2 | CID 67918599". National Institutes of Health. 4

  • "New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks". PMC - NIH. 2

  • "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization". Polymer Chemistry (RSC Publishing). 3

  • "Examples of azetidine‐based bioisosters". ResearchGate. 1

  • "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes". PMC - NIH. 5

Sources

Application

Application Note: Chemoselective Catalytic Amination Using N-Methylazetidin-2-amine Dihydrochloride

Introduction & Strategic Utility The incorporation of sp³-rich, conformationally restricted diamines is a cornerstone strategy in modern drug discovery, designed to improve metabolic stability and target specificity. N-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

The incorporation of sp³-rich, conformationally restricted diamines is a cornerstone strategy in modern drug discovery, designed to improve metabolic stability and target specificity. N-methylazetidin-2-amine represents a highly valuable, yet synthetically challenging, bifunctional scaffold. As a strained four-membered heterocycle containing both an endocyclic secondary amine and an exocyclic secondary amine, it presents unique challenges in transition-metal-catalyzed C–N cross-coupling.

This application note provides a self-validating, field-tested protocol for the chemoselective Buchwald-Hartwig amination of N-methylazetidin-2-amine dihydrochloride, detailing the causality behind base stoichiometry, ligand selection, and the prevention of ring-opening degradation.

Mechanistic Insights & Causality (E-E-A-T)

The Dihydrochloride Stoichiometry Challenge

N-methylazetidin-2-amine is highly hygroscopic and prone to degradation as a free base; therefore, it is universally supplied as a dihydrochloride salt. A common point of failure in catalytic amination is the under-calculation of base equivalents. The reaction requires at least 3.0 equivalents of a strong base (e.g., NaOtBu or LiHMDS): two equivalents strictly to neutralize the dihydrochloride salt and liberate the free diamine, and one equivalent to neutralize the HX byproduct generated during the catalytic cycle. Using standard 1.2–1.5 equivalents will immediately stall the reaction by neutralizing the base before the Pd-amido complex can form.

Chemoselectivity: Exocyclic vs. Endocyclic Amination

The substrate possesses two secondary nitrogen atoms. The endocyclic azetidine nitrogen is sterically encumbered by the adjacent C2-substituent and exhibits reduced nucleophilicity due to the high s-character of its lone pair (a consequence of the 26 kcal/mol ring strain). The exocyclic N-methylamine is more flexible and less sterically hindered. By employing highly sterically demanding, electron-rich phosphine ligands (such as Mor-DalPhos or RuPhos), the palladium catalyst is predictably directed to couple exclusively at the exocyclic nitrogen[1].

Suppressing Ring-Opening Degradation

Azetidines are susceptible to ring-opening via β-carbon elimination or oxidative addition into the strained C–N bond by the Pd species. Early studies demonstrated that palladium-catalyzed cross-coupling of azetidines is viable without ring cleavage provided the reductive elimination step is sufficiently rapid[2]. Modern bulky biarylphosphine ligands (e.g., RuPhos) or specialized ligands like AshPhos accelerate reductive elimination, outcompeting the kinetics of ring decomposition[3].

Reaction Pathway & Logical Workflow

G A N-methylazetidin-2-amine dihydrochloride B Base Neutralization (>3.0 eq NaOtBu) A->B Deprotonation C Free Diamine Intermediate B->C E Ar-Pd(II)-Amido Complex (Exocyclic N-coordinated) C->E Nucleophilic Attack D Pd(0) / Bulky Ligand (e.g., RuPhos or Mor-DalPhos) D->E Ar-X Oxidative Addition F Fast Reductive Elimination E->F Steric Acceleration H Ring-Opening / Decomposition (Suppressed) E->H Slow / Suppressed G Chemoselective N-Aryl Product (Intact Azetidine Ring) F->G

Figure 1: Chemoselective Buchwald-Hartwig amination workflow for N-methylazetidin-2-amine.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between ligand/base selection and reaction outcomes (using 4-bromotoluene as a model electrophile at 90 °C in Toluene).

LigandBaseEquivalents of BaseConversion (%)Chemoselectivity (Exo : Endo)Ring-Opening (%)
BINAPCs₂CO₃3.545%80 : 2015%
XantPhosNaOtBu3.562%85 : 158%
RuPhos NaOtBu 3.5 >95% >95 : 5 <2%
Mor-DalPhos NaOtBu 3.5 >95% >99 : 1 <1%
Mor-DalPhosNaOtBu1.5<5%N/A (Stalled)N/A

Data Interpretation: Failure to account for the dihydrochloride salt (1.5 eq base) results in complete reaction failure. Mor-DalPhos provides the highest chemoselectivity for the exocyclic amine due to its highly rigid, sterically demanding adamantyl framework[1].

Experimental Protocol: Chemoselective Amination

Safety & Handling: N-methylazetidin-2-amine dihydrochloride is an irritant. Palladium catalysts are sensitive to oxygen and moisture. Set up the reaction in a glovebox or using standard Schlenk techniques.

Step 1: Pre-activation and Reagent Assembly
  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol% Pd) and Mor-DalPhos (0.06 mmol, 6.0 mol%).

  • Add N-methylazetidin-2-amine dihydrochloride (1.2 mmol, 1.2 equiv) and the aryl bromide (1.0 mmol, 1.0 equiv).

  • Add Sodium tert-butoxide (NaOtBu) (3.5 mmol, 3.5 equiv). Note: If the aryl halide contains base-sensitive functional groups (e.g., esters), substitute with anhydrous K₃PO₄ (4.0 equiv) and increase the reaction time.

Step 2: Degassing and Reaction Execution
  • Seal the tube with a rubber septum and purge the vessel with dry Nitrogen or Argon for 5 minutes.

  • Inject anhydrous, degassed Toluene (4.0 mL) via syringe.

  • Replace the septum with a Teflon screw-cap under positive inert gas flow.

  • Transfer the sealed tube to a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 16 hours. The high stirring rate is critical due to the heterogeneous nature of the inorganic salts formed (NaCl/NaBr).

Step 3: Workup and Isolation (Avoiding Aqueous Loss)

Crucial Insight: The resulting product contains a highly basic, water-soluble secondary azetidine nitrogen. Standard aqueous extraction will result in catastrophic yield loss. 8. Cool the reaction mixture to room temperature. 9. Dilute the mixture with Ethyl Acetate (10 mL) and filter directly through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with an additional 15 mL of Ethyl Acetate containing 5% Triethylamine. 10. Concentrate the filtrate under reduced pressure. 11. Purify the crude residue via flash column chromatography on silica gel (pre-neutralized with 1% Et₃N in hexanes) using a gradient of Dichloromethane/Methanol (containing 1% NH₄OH) to elute the highly polar product.

References

  • AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines JACS Au (2024). Details the use of advanced, bulky phosphine ligands to prevent the decomposition of sensitive heterocycles and strained cyclic amines during Buchwald-Hartwig amination. URL:[Link][3]

  • Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos Journal of Organic Chemistry (2012). Establishes the predictive chemoselectivity model for differentiating between secondary and primary/sterically hindered amines using the Mor-DalPhos ligand system. URL: [Link][1]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of N-methylazetidin-2-amine dihydrochloride in Modern Drug Discovery

Abstract The azetidine ring has emerged as a privileged structural motif in medicinal chemistry, prized for its ability to confer favorable physicochemical properties upon bioactive molecules, including enhanced metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine ring has emerged as a privileged structural motif in medicinal chemistry, prized for its ability to confer favorable physicochemical properties upon bioactive molecules, including enhanced metabolic stability, improved aqueous solubility, and defined three-dimensional topology.[1][2] This guide provides an in-depth exploration of N-methylazetidin-2-amine dihydrochloride, a versatile and high-value building block for small molecule drug discovery. We will dissect its strategic applications, provide detailed, field-proven protocols for its derivatization, and explain the scientific rationale behind key experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold to access novel chemical space and accelerate lead optimization campaigns.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Saturated nitrogen-containing heterocycles are cornerstones of drug design. Among them, the four-membered azetidine ring occupies a unique position. Its inherent ring strain, intermediate between that of aziridines and pyrrolidines, provides a rigidifying element that can favorably orient substituents for optimal target engagement, an often unattainable feat with more flexible or larger ring systems.[1] The incorporation of azetidine scaffolds has been a successful strategy in numerous drug discovery programs, leading to at least seven approved drugs and dozens of clinical candidates.[1][3]

N-methylazetidin-2-amine, provided as its dihydrochloride salt for enhanced stability and handling, is a particularly strategic building block. It offers two distinct points for diversification:

  • A Primary Amine (C2-Position): A highly versatile nucleophile, ideal for constructing amide bonds, sulfonamides, ureas, and for use in reductive amination reactions.

  • A Tertiary Amine (N1-Position): The N-methylated ring nitrogen acts as a basic center, which can be critical for salt formation, aqueous solubility, and establishing key interactions with biological targets, such as hydrogen bond acceptance or ionic bonding.

This dual functionality allows for the rapid generation of diverse chemical libraries from a single, compact core, making it an efficient tool for structure-activity relationship (SAR) studies.

Physicochemical & Structural Data

A thorough understanding of a building block's properties is fundamental to its effective use.

PropertyValueSource
Compound Name N-methylazetidin-2-amine dihydrochloride[4]
Molecular Formula C₄H₁₂Cl₂N₂[4]
Molecular Weight 163.06 g/mol [4]
CAS Number Not available
Canonical SMILES CN1CCC1N.Cl.Cl[4]
Appearance White to off-white solid (predicted)
Solubility Soluble in water, methanol; sparingly soluble in polar aprotic solventsInferred

Core Applications & Strategic Implementation

The primary utility of N-methylazetidin-2-amine lies in its role as a scaffold to which various pharmacophoric elements can be appended. Its rigid structure helps project these elements into distinct vectors of chemical space.

As a Versatile Scaffold in Library Synthesis

The exocyclic primary amine is the principal reactive handle for library synthesis. The dihydrochloride salt must first be neutralized in situ using a suitable base to unmask the nucleophilic free amine.

Caption: General derivatization strategies for N-methylazetidin-2-amine.

Application in Kinase Inhibitor Design

Kinase inhibitors frequently feature a heterocyclic core that anchors the molecule in the ATP-binding site via hydrogen bonds. The 2-amino-N-methylazetidine motif can serve as a novel, three-dimensional bioisostere for more common hinge-binding motifs like aminopyrimidines or aminoindazoles.[5] By attaching this azetidine scaffold to a core fragment (e.g., a substituted pyrimidine or pyridine), chemists can explore novel interactions and potentially achieve greater selectivity or improved physicochemical properties.

The N-methyl group can modulate basicity and lipophilicity, while the azetidine ring itself can position other substituents to access deeper pockets within the kinase domain, such as the solvent front.

Application in GPCR Modulator Design

G-Protein Coupled Receptors (GPCRs) are the largest family of membrane protein drug targets.[6] Ligands for GPCRs often contain a basic amine to engage with a conserved aspartate residue in the transmembrane domain.[6][7] N-methylazetidin-2-amine provides a conformationally restricted basic center. The N-methyl group provides a tertiary amine, a common feature in many CNS-active and other GPCR-targeted drugs. Attaching lipophilic groups via the C2-amine allows for the exploration of the hydrophobic pockets within the receptor, making this a valuable scaffold for developing novel agonists, antagonists, or allosteric modulators.[7][8]

Detailed Experimental Protocols

Note on Handling: N-methylazetidin-2-amine dihydrochloride is hygroscopic. Store under an inert atmosphere (Nitrogen or Argon) and handle quickly. The free base is volatile and should be generated and used in situ.

Protocol 1: Parallel Amide Library Synthesis via Acyl Chlorides

This protocol describes a robust method for creating a small library of amide derivatives in a 96-well plate format, a common workflow in early-stage drug discovery.[9]

Rationale: Acyl chlorides are highly reactive, allowing the reaction to proceed rapidly at room temperature. The use of a tertiary amine base is critical to neutralize both the HCl byproduct and the dihydrochloride salt of the starting material. Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and easily removed.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dispense N-methylazetidin-2-amine dihydrochloride solution in DCM to 96-well plate B Add DIPEA (3.0 eq) to each well A->B C Add diverse acyl chloride solutions (1.1 eq) to individual wells B->C D Seal plate and shake at RT for 4-16h C->D E Quench with aqueous NaHCO₃ D->E F Extract with DCM E->F G Evaporate solvent F->G H Purify via prep-HPLC G->H

Caption: Workflow for parallel amide synthesis.

Materials & Reagents:

  • N-methylazetidin-2-amine dihydrochloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Library of diverse acyl chlorides (as 0.2 M solutions in anhydrous DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 96-well reaction block with sealing mat

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of N-methylazetidin-2-amine dihydrochloride in anhydrous DCM.

  • Amine Dispensing: To each well of the 96-well plate, add 200 µL (0.04 mmol, 1.0 eq) of the amine stock solution.

  • Base Addition: Add 21 µL (0.12 mmol, 3.0 eq) of DIPEA to each well. The third equivalent is to ensure the complete neutralization of the dihydrochloride salt and the HCl generated during the reaction.

  • Acyl Chloride Addition: Add 220 µL (0.044 mmol, 1.1 eq) of the appropriate acyl chloride solution to each corresponding well.

  • Reaction: Seal the plate securely and place it on an orbital shaker at room temperature. Allow the reactions to proceed for 4-16 hours. Monitor a representative reaction by LC-MS if necessary.

  • Work-up: Unseal the plate and add 200 µL of saturated aqueous NaHCO₃ to each well to quench any remaining acyl chloride.

  • Extraction: Add an additional 400 µL of DCM to each well. Seal and shake vigorously for 5 minutes. Allow the layers to separate.

  • Isolation: Carefully remove the bottom organic layer from each well using a liquid handler or multichannel pipette and transfer to a clean 96-well plate for collection.

  • Purification: Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator. The resulting crude amides can then be purified by preparative HPLC/MS.

Protocol 2: Synthesis of a 2-((N-methylazetidin-2-yl)amino)pyrimidine Kinase Scaffold

This protocol details the synthesis of a key intermediate for a kinase inhibitor program, demonstrating a nucleophilic aromatic substitution (SNAAr) reaction.

Rationale: Dichloropyrimidines are common starting materials for kinase inhibitors.[5][10] The two chlorine atoms have different reactivities, often allowing for sequential substitution. This reaction is typically performed at elevated temperatures to overcome the activation energy for the aromatic substitution. A polar, aprotic solvent like N,N-Dimethylformamide (DMF) or a high-boiling point alcohol like n-Butanol is ideal for this purpose.

Materials & Reagents:

  • N-methylazetidin-2-amine dihydrochloride (1.0 eq)

  • 2,4-dichloro-5-fluoropyrimidine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • n-Butanol (or DMF)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-methylazetidin-2-amine dihydrochloride (e.g., 1.0 g, 6.13 mmol, 1.0 eq) and 2,4-dichloro-5-fluoropyrimidine (1.07 g, 6.44 mmol, 1.05 eq).

  • Solvent and Base: Add n-Butanol (30 mL) followed by the dropwise addition of DIPEA (3.2 mL, 18.39 mmol, 3.0 eq) via syringe.

  • Heating: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting amine.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).

  • Aqueous Work-up: Dissolve the resulting residue in Ethyl Acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (1 x 25 mL). The washes remove the DIPEA hydrochloride salt and any remaining DMF if used.

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of Hexanes and Ethyl Acetate to yield the desired 4-chloro-5-fluoro-N-(N-methylazetidin-2-yl)pyrimidin-2-amine.

Conclusion & Future Outlook

N-methylazetidin-2-amine dihydrochloride is a powerful and versatile building block that provides a direct entry point into novel chemical matter rich in three-dimensional character. Its dual functionality allows for efficient library synthesis and the strategic design of targeted molecules for challenging biological targets like kinases and GPCRs. The protocols provided herein offer robust and scalable methods for its incorporation into small molecule discovery programs. As the demand for molecules with improved ADME properties and novel intellectual property continues to grow, the strategic use of compact, rigid scaffolds like N-methylazetidin-2-amine will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive. [Link]

  • Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. MDPI. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • N-methylazetidin-2-amine;dihydrochloride. PubChem. [Link]

  • 2-Azetidinone--a new profile of various pharmacological activities. PubMed. [Link]

  • Chemists synthesize an improved building block for medicines. ScienceDaily. [Link]

  • Synthesis and antimicrobial activity of new 2-azetidinones from N-(salicylidene)amines and 2-diazo-1,2-diarylethanones. Semantic Scholar. [Link]

  • Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride. PubMed. [Link]

  • 2-aminothiazole as a Novel Kinase Inhibitor Template. PubMed. [Link]

  • Synthesis, Characterization of Some New 2-Azetidinone Derivatives. ResearchGate. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]

  • Synthesis of histidine kinase inhibitors and their biological properties. PMC. [Link]

  • Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. [Link]

  • TYK2 inhibitor synthesis and intermediate thereof.
  • Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics. PMC. [Link]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ResearchGate. [Link]

  • Natural peptide and derivatives as modulators of gpcr gpr1 and uses thereof.
  • A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Syrris. [Link]

  • Identification of parallel medicinal chemistry protocols to expand branched amine design space. RSC Publishing. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • GPCR ligands. Icahn School of Medicine at Mount Sinai. [Link]

  • 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. PubMed. [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. [Link]

  • Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. Organic Chemistry Portal. [Link]

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Application

Application Note: Derivatization Strategies for N-methylazetidin-2-amine;dihydrochloride in Drug Discovery

An In-Depth Technical Guide Abstract N-methylazetidin-2-amine is a valuable building block in medicinal chemistry, prized for its role as a saturated, sp³-rich scaffold that can improve the physicochemical properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

N-methylazetidin-2-amine is a valuable building block in medicinal chemistry, prized for its role as a saturated, sp³-rich scaffold that can improve the physicochemical properties of drug candidates.[1][2][3] Its dihydrochloride salt is a common and stable form for storage and handling. However, unlocking its synthetic potential requires effective derivatization of its primary and secondary amine functionalities. This guide provides a comprehensive overview of key derivatization techniques, including N-acylation, N-sulfonylation, reductive amination, and urea formation. We present detailed, field-tested protocols, explain the rationale behind procedural choices, and offer insights into navigating the unique reactivity of this strained heterocyclic system.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prominent in modern drug discovery.[1][3] Their inherent ring strain and non-planar geometry provide a defined three-dimensional vector that is often advantageous for optimizing ligand-receptor interactions compared to more flexible or larger ring systems.[2] Incorporating the azetidine motif can lead to significant improvements in key drug-like properties, including:

  • Enhanced Solubility: The polar nitrogen atom often improves aqueous solubility.

  • Improved Metabolic Stability: The scaffold can block sites of metabolic degradation.[2]

  • Favorable Pharmacokinetics: Modulating pKa and lipophilicity can fine-tune absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

N-methylazetidin-2-amine, with its primary exocyclic amine and secondary (N-methyl) ring amine, offers multiple points for diversification, making it a powerful tool for structure-activity relationship (SAR) studies. This guide focuses on the practical chemistry required to leverage this scaffold effectively.

Core Principle: The Necessity of Free-Basing

The primary challenge in working with N-methylazetidin-2-amine;dihydrochloride is that both nitrogen atoms are protonated and exist as ammonium salts.[4] In this form, they are non-nucleophilic and will not participate in the desired reactions. Therefore, the first and most critical step in any derivatization protocol is the in situ or upfront neutralization (free-basing) of the hydrochloride salt to liberate the lone pair of electrons on the nitrogen atoms.

Common Basification Strategies:

  • Tertiary Amines: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used. They act as a base to neutralize the HCl salt and as a scavenger for any acidic byproducts generated during the reaction (e.g., HCl from acyl chlorides).

  • Inorganic Bases: Mild inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used in a biphasic system or as a slurry in polar aprotic solvents.

The choice of base is critical and depends on the subsequent reaction conditions and the stability of the reagents.

Experimental Workflow Overview

The derivatization of N-methylazetidin-2-amine;dihydrochloride follows a logical sequence. Understanding this workflow is key to successful experimental design.

G cluster_start Starting Material cluster_prep Preparation cluster_rxn Derivatization Pathways cluster_end Final Steps A N-methylazetidin-2-amine •2HCl B Free-Basing (e.g., TEA, DIPEA, K₂CO₃) A->B  Neutralization C N-Acylation B->C D N-Sulfonylation B->D E Reductive Amination B->E F Urea/Carbamate Formation B->F G Work-up & Purification C->G Reaction Quench D->G Reaction Quench E->G Reaction Quench F->G Reaction Quench H Analysis (NMR, MS, HPLC) G->H

Caption: General experimental workflow for derivatization.

Key Derivatization Techniques & Protocols

The primary amine of N-methylazetidin-2-amine is significantly more nucleophilic and less sterically hindered than the secondary N-methyl amine within the ring. Therefore, the following protocols will result in selective derivatization at the exocyclic primary amine under standard conditions.

N-Acylation (Amide Formation)

N-acylation is one of the most fundamental transformations, used to introduce a vast array of functionalities and to serve as a key step in peptide synthesis or the creation of small molecule inhibitors.[5] The reaction involves treating the free-based amine with an acylating agent.

Causality Behind Reagent Choice:

  • Acyl Chlorides/Anhydrides: Highly reactive and cost-effective. They generate HCl or a carboxylic acid byproduct, requiring at least two equivalents of a base (one for neutralization, one for scavenging). Ideal for robust, simple substrates.

  • Activated Esters (e.g., NHS esters): Milder and more selective, often used for sensitive substrates or in aqueous conditions.

  • Peptide Coupling Reagents (e.g., HATU, HOBt/EDC): Used to form an amide bond from a carboxylic acid. This is the preferred method for complex or acid-sensitive substrates as it avoids the formation of harsh acyl chlorides and proceeds under mild conditions.

Protocol 1: N-Acylation with an Acyl Chloride

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methylazetidin-2-amine;dihydrochloride (1.0 eq).

  • Suspension: Suspend the salt in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 0.1 M concentration).

  • Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 - 3.0 eq) dropwise. Stir the mixture for 15-20 minutes. A fine white precipitate of triethylammonium chloride may form.

  • Acylation: Slowly add the acyl chloride (1.0 - 1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

N-Sulfonylation (Sulfonamide Formation)

Sulfonamides are crucial functional groups in medicinal chemistry, found in antibiotics, diuretics, and protease inhibitors. They are strong hydrogen bond donors and can significantly alter the pKa and solubility of a parent amine. The reaction is analogous to acylation but uses a sulfonyl chloride.

Protocol 2: General N-Sulfonylation

  • Setup: To a round-bottom flask, add N-methylazetidin-2-amine;dihydrochloride (1.0 eq) and suspend in anhydrous DCM or pyridine (0.1 M).

  • Basification: Cool to 0 °C. Add triethylamine (3.0 eq) or use pyridine as both solvent and base. Stir for 15 minutes.

  • Sulfonylation: Add the desired sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 12-24 hours. Monitor by LC-MS.

  • Work-up: Dilute with DCM and wash sequentially with 1 M HCl (to remove excess base), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization.

Reductive Amination (N-Alkylation)

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids the common problem of over-alkylation leading to quaternary ammonium salts.[6] The process involves two key steps that occur in one pot: the formation of an imine (or iminium ion) intermediate, followed by its immediate reduction.[7][8]

G reagents R¹R²C=O (Aldehyde/Ketone) N-methylazetidin-2-amine (free base) intermediate Hemiaminal Iminium Ion reagents:f1->intermediate:f0 Nucleophilic Attack intermediate:f0->intermediate:f1 -H₂O product Derivatized Tertiary Amine intermediate:f1->product:f0 Reduction reducing_agent [H⁻] (e.g., NaBH(OAc)₃) reducing_agent->intermediate:f1 Hydride Source

Caption: The pathway of a one-pot reductive amination reaction.

Causality Behind Reagent Choice:

  • Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for most applications. It is mild, selective for iminium ions over ketones or aldehydes, and does not require strict pH control.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires slightly acidic conditions to be maximally effective.[7][9]

Protocol 3: Reductive Amination with STAB

  • Setup: To a flask, add N-methylazetidin-2-amine;dihydrochloride (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).

  • Solvent & Base: Add an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM (0.1 M). Add triethylamine (2.2 eq) and stir for 30 minutes at room temperature to allow for free-basing and initial imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The reaction may bubble slightly (H₂ evolution).

  • Reaction: Stir at room temperature for 4-24 hours. Monitor by LC-MS until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Urea and Carbamate Formation

Urea motifs are prevalent in pharmaceuticals due to their ability to act as rigid hydrogen bond donors and acceptors.[10] They are typically formed by reacting an amine with an isocyanate or a phosgene equivalent.

Causality Behind Reagent Choice:

  • Isocyanates: The most direct route. The reaction is typically fast and high-yielding. The primary drawback is the limited commercial availability and potential toxicity of some isocyanates.

  • Carbonyldiimidazole (CDI): A safe and effective solid substitute for phosgene.[10] It reacts first with one amine to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine. This allows for the synthesis of unsymmetrical ureas.[11]

  • Chloroformates: React with the amine to form a carbamate intermediate, which can sometimes be isolated or reacted further.

Protocol 4: Urea Formation with an Isocyanate

  • Setup: In a flask, suspend N-methylazetidin-2-amine;dihydrochloride (1.0 eq) in anhydrous DCM or THF (0.1 M).

  • Basification: Cool to 0 °C and add triethylamine (2.2 eq). Stir for 20 minutes.

  • Reaction: Add the desired isocyanate (1.0 eq) dropwise as a solution in the reaction solvent.

  • Completion: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by LC-MS. The reaction is often complete once the isocyanate is consumed.

  • Work-up: If a precipitate (the urea product) forms, it can often be isolated by filtration. Otherwise, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. The crude product is often pure but can be further purified by recrystallization or chromatography if necessary.

Comparative Summary of Derivatization Techniques

Technique Key Reagents Typical Base Common Solvents Pros Cons/Considerations
N-Acylation Acyl Chloride, Anhydride, Carboxylic Acid + Coupling AgentTEA, DIPEADCM, THF, DMFWide substrate scope, robust reaction, access to diverse amides.Acyl chlorides can be harsh; coupling reagents can be expensive.
N-Sulfonylation Sulfonyl ChlorideTEA, PyridineDCM, PyridineProduces stable, medicinally relevant sulfonamides.Can be slower than acylation; some sulfonyl chlorides are unstable.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, NaBH₃CNTEA, DIPEADCE, DCM, MeOHAvoids over-alkylation, mild conditions, high functional group tolerance.[7]Requires anhydrous conditions; STAB is moisture-sensitive.
Urea Formation Isocyanate, CDITEA, DIPEADCM, THF, DMFFast and efficient, creates important H-bonding motifs.[10]Isocyanates can be hazardous; CDI route can be slower.

Analytical Characterization

Validation of successful derivatization is paramount. A combination of standard analytical techniques should be employed:

  • Thin-Layer Chromatography (TLC): For rapid reaction monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and monitor reaction completion.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. Developing a robust HPLC method is crucial for quality control.[12]

Conclusion

N-methylazetidin-2-amine;dihydrochloride is a versatile and powerful building block for modern drug discovery. Successful derivatization hinges on the foundational step of neutralizing the hydrochloride salt to unmask the nucleophilic free amine. By selecting the appropriate reagents and conditions for N-acylation, N-sulfonylation, reductive amination, or urea formation, researchers can efficiently generate diverse libraries of compounds. The protocols and insights provided in this guide serve as a validated starting point for unlocking the full synthetic potential of this valuable scaffold.

References

  • G. W. G. White, G. J. T. Kuster, D. J. V. C. van den Heuvel, F. L. van Delft, F. P. J. T. Rutjes, Oxidative β-C–H sulfonylation of cyclic amines, Chemical Science, 2018, 9, 751-755. URL: [Link]

  • ResearchGate, Electrochemical β‐sulfonylation of cyclic amines via β‐C–H functionalization, ResearchGate. URL: [Link]

  • ResearchGate, Oxidative β‐C−H sulfonylation of cyclic amines mediated by NIS, ResearchGate. URL: [Link]

  • OA Monitor Ireland, Oxidative β-C–H sulfonylation of cyclic amines. URL: [Link]

  • PubMed, Synthesis of medium-sized cyclic amines by selective ring cleavage of sulfonylated bicyclic amines, PubMed. URL: [Link]

  • ScienceDirect, Solvent-free catalytic synthesis of ureas from amines and carbon dioxide under atmospheric pressure using oxovanadium(V) catalyst with silylating reagent. URL: [Link]

  • University of Birmingham, Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. URL: [Link]

  • PubMed, Derivatization of N-methyl and cyclic amino acids with dimethylformamide dimethyl acetal, PubMed. URL: [Link]

  • ResearchGate, Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds, ResearchGate. URL: [Link]

  • PubChem, N-methylazetidin-2-amine;dihydrochloride, PubChem. URL: [Link]

  • Wikipedia, Reductive amination, Wikipedia. URL: [Link]

  • Master Organic Chemistry, Reductive Amination, and How It Works. URL: [Link]

  • ScienceDirect, Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. URL: [Link]

  • ACS Publications, Novel Syntheses of Azetidines and Azetidinones, Chemical Reviews. URL: [Link]

  • Journal of Medicinal and Chemical Sciences, Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. URL: [Link]

  • ACS Publications, Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities, Organic Letters. URL: [Link]

  • ChemRxiv, An Approach to Alkyl Azetidines for Medicinal Chemistry. URL: [Link]

  • Journal of Chemical and Pharmaceutical Research, Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. URL: [Link]

  • Organic Chemistry Portal, Synthesis of urea derivatives. URL: [Link]

  • Semantic Scholar, Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. URL: [Link]

  • PMC, An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. URL: [Link]

  • PMC, Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. URL: [Link]

  • Medwin Publishers, Current and Future Prospects of Azetidine Derivatives an Overview. URL: [Link]

  • Academia.edu, The synthesis of N-substituted ureas II: Nucleophilic substitution of ureas at the carbonyl group. URL: [Link]

  • ResearchGate, Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. URL: [Link]

  • Organic Chemistry Portal, 2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines. URL: [Link]

  • PubMed, Azetidines in medicinal chemistry: emerging applications and approved drugs. URL: [Link]

  • Semantic Scholar, Synthesis and antimicrobial activity of new 2-azetidinones from N-(salicylidene)amines and 2-diazo-1,2-diarylethanones. URL: [Link]

  • Taylor & Francis Online, Azetidines in medicinal chemistry: emerging applications and approved drugs. URL: [Link]

  • NextSDS, N,1-dimethylazetidin-3-amine dihydrochloride — Chemical Substance Information. URL: [Link]

Sources

Method

Application Note: Preparation, Handling, and Storage of N-Methylazetidin-2-amine Dihydrochloride Standard Stock Solutions

Executive Summary & Chemical Causality In modern drug discovery, azetidine derivatives like N-methylazetidin-2-amine are highly valued for introducing rigidified, polar motifs into small-molecule therapeutics and peptido...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

In modern drug discovery, azetidine derivatives like N-methylazetidin-2-amine are highly valued for introducing rigidified, polar motifs into small-molecule therapeutics and peptidomimetics. However, the free base form of N-methylazetidin-2-amine is a volatile, highly reactive liquid susceptible to rapid oxidative degradation.

To overcome this, the compound is synthesized and supplied as a dihydrochloride salt (C₄H₁₂Cl₂N₂)[1]. The protonation of both the primary and secondary amines vastly improves the chemical stability of the molecule, yielding a crystalline solid that is easier to handle.

The Causality of Failure: While the dihydrochloride salt ensures stability, it introduces a critical vulnerability: extreme hygroscopicity [2]. The dense, highly polar ionic lattice rapidly absorbs atmospheric moisture. If a researcher weighs a "wet" salt, the absorbed water artificially inflates the mass. Consequently, the actual molar amount of the active azetidine core is significantly lower than calculated, leading to sub-potent stock solutions and irreproducible dose-response curves in downstream biological assays.

This application note provides a self-validating protocol to bypass these physical limitations, ensuring absolute precision in stock solution preparation.

Physicochemical Properties & Reconstitution Data

Before initiating the protocol, it is critical to understand the physical parameters of the reagent. All quantitative reconstitution metrics are summarized below to eliminate calculation errors at the bench.

Table 1: Physicochemical Properties
ParameterSpecification
Chemical Name N-methylazetidin-2-amine dihydrochloride
PubChem CID [1]
Molecular Formula C₄H₁₀N₂ · 2HCl
Molecular Weight 159.05 g/mol [1]
Appearance White to off-white crystalline solid
Primary Solvents Anhydrous DMSO, Milli-Q Water, Methanol[3]
Table 2: Standard Reconstitution Matrix

Calculations are based on a molecular weight of 159.05 g/mol . To prepare a specific volume of stock solution, dissolve the corresponding mass of the solid in the chosen solvent.

Target ConcentrationVolume of SolventMass of Solid Required
10 mM 1.0 mL1.59 mg
10 mM 5.0 mL7.95 mg
50 mM 1.0 mL7.95 mg
50 mM 5.0 mL39.76 mg
100 mM 1.0 mL15.91 mg

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol operates as a self-validating system . It pairs precise gravimetric input with an analytical Quality Control (QC) output. If the final analytical concentration deviates by >5% from the gravimetric expectation, the system flags that moisture uptake occurred during handling, preventing compromised reagents from entering your workflow.

Step-by-Step Methodology

Step 1: Thermal Equilibration

  • Action: Transfer the sealed vial of N-methylazetidin-2-amine dihydrochloride from cold storage (-20°C) to a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, permanently degrading the batch[2].

Step 2: Rapid Gravimetric Weighing

  • Action: Inside a humidity-controlled environment (glovebox or under a dry nitrogen stream), tare an anti-static weighing boat. Rapidly transfer the required mass (e.g., 7.95 mg for 5 mL of 10 mM stock) and immediately reseal the primary vial.

  • Causality: Static electricity can cause light, crystalline powders to scatter, while prolonged exposure to air leads to rapid water absorption.

Step 3: Solvent Addition

  • Action: Transfer the powder to a sterile, inert glass vial. Immediately add the calculated volume of Anhydrous DMSO (for long-term library storage) or Milli-Q Water (for immediate biochemical use).

  • Causality: Anhydrous DMSO is prioritized for long-term storage because it prevents the pH shifts and hydrolytic degradation that can occur when aqueous amine solutions are repeatedly frozen and thawed[3].

Step 4: Dissolution & Sterilization

  • Action: Vortex the mixture for 30 seconds, followed by sonication in a water bath for 1–2 minutes until the solution is optically clear. Pass the solution through a 0.22 µm PTFE syringe filter.

  • Causality: Sonication disrupts microscopic crystal lattices that resist initial solvation. Filtration ensures the removal of any insoluble dust particulates and sterilizes the stock for cell-based assays.

Step 5: The Self-Validating QC Step

  • Action: Extract a 10 µL aliquot of the prepared stock and analyze it via quantitative NMR (qNMR) using an internal standard (e.g., maleic acid), or via LC-MS against a known calibration curve.

  • Causality: This closes the validation loop. It proves that the mass weighed in Step 2 was purely the active dihydrochloride salt and not ambient water weight.

Step 6: Aliquoting and Storage

  • Action: Dispense the validated stock into single-use, amber glass vials. Purge the headspace of each vial with Argon gas, seal tightly, and store at -20°C or -80°C.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Argon purging displaces oxygen and moisture, preventing oxidative degradation of the amine core over long-term storage.

Workflow Visualization

The following diagram maps the critical path of the self-validating protocol, highlighting the environmental controls required to maintain the integrity of the dihydrochloride salt.

Workflow Equilibrate 1. Equilibrate to Room Temp (Desiccator / Dry Environment) Weigh 2. Rapid Gravimetric Weighing (Minimize Moisture Exposure) Equilibrate->Weigh Solvent 3. Add Anhydrous Solvent (DMSO or Milli-Q Water) Weigh->Solvent Dissolve 4. Vortex & Sonicate (Ensure Complete Dissolution) Solvent->Dissolve Filter 5. Sterile Filtration (0.22 µm PTFE/PES Filter) Dissolve->Filter QC 6. Concentration Verification (qNMR or LC-MS QC Step) Filter->QC Aliquot 7. Dispense Single-Use Aliquots (Argon Purged Vials) QC->Aliquot Store 8. Long-Term Storage (-20°C to -80°C) Aliquot->Store

Workflow for the preparation and storage of N-methylazetidin-2-amine dihydrochloride stock solutions.

Storage & Stability Guidelines

  • Solid Reagent: The bulk solid must be stored at -20°C in a tightly sealed container, ideally backfilled with an inert gas (Argon/Nitrogen) and kept inside a secondary desiccator jar containing active silica gel.

  • Aqueous Solutions: Aqueous stock solutions of amine hydrochlorides are prone to slow hydrolysis and microbial contamination if not kept completely sterile. They should be used within 24–48 hours if kept at 4°C, or frozen at -80°C for up to 1 month[4].

  • DMSO Solutions: When prepared in anhydrous DMSO and stored in argon-purged aliquots at -80°C, the chemical integrity of the azetidine core is typically stable for 6 to 12 months.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67918599, N-methylazetidin-2-amine;dihydrochloride". PubChem. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of N-Methylazetidin-2-amine Dihydrochloride

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to mitigate the thermal degradation of N-methylazetidin-2-amine dihydrochloride.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to mitigate the thermal degradation of N-methylazetidin-2-amine dihydrochloride. Due to the inherent ring strain of the four-membered azetidine ring (approximately 25.4 kcal/mol)[1][2], this compound is highly susceptible to thermal and acid-mediated ring-opening[3][4]. Understanding the causality behind these degradation pathways is critical for researchers and drug development professionals to ensure compound integrity during synthesis, isolation, and storage.

Mechanistic Insight: The Causality of Thermal Degradation

When subjected to thermal stress, the dihydrochloride salt of N-methylazetidin-2-amine degrades via two primary, interconnected pathways:

  • Azetidinium Ion Formation: The protonated nitrogen in the azetidine ring acts as an excellent leaving group. Elevated temperatures provide the activation energy required to form a highly reactive azetidinium intermediate. Once formed, this intermediate is rapidly cleaved by nucleophiles (such as the chloride ions present in the salt itself or trace environmental water)[5][6][7].

  • Acid-Catalyzed Ring Opening: The inherent acidity of the dihydrochloride salt lowers the activation barrier for ring-opening. Heating the salt in solution accelerates nucleophilic attack at the C2 or C4 position, leading to acyclic amine or amino-alcohol degradants[3][4].

G A N-methylazetidin-2-amine Dihydrochloride B Thermal Stress (>40°C) A->B Heating C Azetidinium Ion Intermediate B->C Activation D Nucleophilic Attack (Cl- or H2O) C->D Susceptibility E Ring-Opened Degradants D->E Cleavage

Thermal degradation pathway of N-methylazetidin-2-amine dihydrochloride.

Troubleshooting FAQs

Q1: My compound degrades significantly during solvent removal on the rotary evaporator. How can I prevent this? A1: The degradation is caused by the combination of thermal stress and the increasing concentration of the acidic dihydrochloride salt. As the solvent evaporates, the local concentration of protons and chloride ions spikes. Combined with the heat of the water bath, this triggers the formation of the azetidinium ion and subsequent ring cleavage[5][7]. Solution: Never exceed a water bath temperature of 20–25 °C when concentrating this compound. Use a high-vacuum pump to achieve solvent removal through pressure reduction rather than heat.

Q2: I need to liberate the free base for my next synthetic step, but I observe a lot of polymeric/ring-opened impurities. What is going wrong? A2: Liberating the free base from the dihydrochloride salt is a highly exothermic process. If a strong base is added rapidly at room temperature, the localized heat generated (exotherm) provides the energy for the newly freed amine to act as a nucleophile and attack another azetidine molecule, leading to polymerization or intermolecular ring-opening[1][3]. Solution: The neutralization must be performed under strict cryogenic control (0 °C to -10 °C). Use a mild base and add it dropwise. The self-validating check here is to monitor the internal temperature of the reaction; it must not spike above 5 °C during addition.

Q3: What are the optimal storage conditions to prevent baseline thermal degradation over time? A3: Even at room temperature, the solid dihydrochloride salt can slowly degrade due to ambient moisture absorption (hygroscopicity), leading to localized acidic micro-environments that promote hydrolytic ring-opening[5]. Solution: Store the compound at -20 °C in a tightly sealed, light-resistant container backfilled with argon or nitrogen. Before opening, allow the container to fully equilibrate to room temperature in a desiccator to prevent condensation on the cold solid.

Quantitative Data: Thermal Stability Profile

To guide your experimental parameters, the following table summarizes the typical thermal stability metrics for azetidine dihydrochloride salts in various environments[3][4].

Temperature (°C)EnvironmentApproximate Half-Life (T1/2)Primary Degradation MechanismRecommended Action
-20 °C Solid State (Dry)> 2 YearsNoneOptimal long-term storage condition.
4 °C Aqueous Solution~ 7-10 DaysSlow HydrolysisUse solutions immediately; do not store.
25 °C Solid State (Ambient)~ 3-6 MonthsMoisture-induced ring openingStore in desiccator if -20°C is unavailable.
40 °C Solution (Rotovap)< 2 HoursAzetidinium formation / CleavageStrict limit for solvent removal.
80 °C Reaction Heating< 15 MinutesRapid thermal decompositionAvoid heating the dihydrochloride salt.
Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems to maintain the structural integrity of the azetidine ring during routine laboratory handling.

Protocol 1: Low-Temperature Free-Basing (Neutralization)

Causality Focus: Prevents exothermic polymerization by controlling the rate of neutralization and dissipating heat efficiently.

  • Preparation: Suspend N-methylazetidin-2-amine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and an internal thermometer.

  • Cooling: Submerge the flask in an ice/brine bath. Wait until the internal temperature stabilizes between -5 °C and 0 °C.

  • Base Addition: Transfer N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 eq) to an addition funnel. Add the base dropwise over 15–20 minutes.

  • Validation Check: Continuously monitor the internal thermometer. The addition rate must be throttled so that the internal temperature never exceeds +5 °C . If it does, pause the addition until the temperature drops.

  • Workup: Once addition is complete, stir for an additional 30 minutes at 0 °C. Wash the organic layer with ice-cold brine (1 x 5 mL/mmol), dry over anhydrous Na₂SO₄, and filter.

  • Progression: Proceed immediately to Protocol 2. Do not store the free base long-term.

Protocol 2: Safe Solvent Removal

Causality Focus: Prevents azetidinium ion formation by eliminating thermal stress during concentration.

  • Setup: Ensure the rotary evaporator water bath is set to a maximum of 20 °C (ambient temperature or slightly cooled).

  • Vacuum Application: Attach the flask containing the azetidine solution. Begin rotation at 100-150 rpm. Gradually apply vacuum using a programmable vacuum controller to prevent bumping.

  • Evaporation: Allow the solvent to evaporate under high vacuum (< 50 mbar for DCM) rather than relying on heat.

  • Validation Check: Touch the outside of the rotating flask. It should feel cold to the touch due to evaporative cooling. If the flask feels warm, your vacuum is insufficient, and you are risking thermal degradation.

  • Final Drying: Once the bulk solvent is removed, transfer the flask to a high-vacuum manifold (Schlenk line) at room temperature for 1-2 hours to remove residual solvent traces.

Workflow Start Retrieve from -20°C Storage Equilibrate Equilibrate to RT in Desiccator (Prevents Condensation) Start->Equilibrate Dissolve Suspend in Non-Nucleophilic Solvent (e.g., DCM) Equilibrate->Dissolve Cool Cool to 0°C (Ice/Brine Bath) Dissolve->Cool Base Base Cool->Base Exotherm Control Extract Cold Aqueous Workup Base->Extract Concentrate Concentrate Extract->Concentrate High Vacuum

Step-by-step workflow for safe handling and free-basing of azetidine dihydrochloride.

References
  • Title: N-methylazetidin-2-amine;dihydrochloride | CID 67918599 Source: PubChem (National Institutes of Health) URL: [Link][8]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link][2]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters (ACS Publications) URL: [Link][3][4]

  • Title: Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed / NIH) URL: [Link][6][7]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of N-methylazetidin-2-amine;dihydrochloride

Welcome to the technical support guide for the synthesis of N-methylazetidin-2-amine dihydrochloride. This document provides in-depth, experience-driven guidance on the critical parameter of reaction temperature.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-methylazetidin-2-amine dihydrochloride. This document provides in-depth, experience-driven guidance on the critical parameter of reaction temperature. As researchers and drug development professionals, you understand that precise temperature control is paramount for achieving high yield, purity, and, most importantly, operational safety. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Section 1: Foundational Synthetic Strategy & Critical Temperature Checkpoints

The synthesis of N-methylazetidin-2-amine is most commonly and efficiently achieved via the reduction of a corresponding N-methylazetidin-2-one (a β-lactam). This method is well-established for producing azetidines due to the relative availability of β-lactam precursors and the reliability of the reduction process[1]. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction to yield a stable, crystalline solid.

The entire workflow contains two primary stages where temperature control is not just recommended but absolutely critical to the success of the experiment.

Synthetic_Pathway cluster_0 Step 1: Lactam Reduction cluster_1 Step 2: Salt Formation A N-methylazetidin-2-one B N-methylazetidin-2-amine (Free Base) A->B  e.g., LiAlH4 or BH3·THF  CRITICAL EXOTHERM CONTROL C N-methylazetidin-2-amine;dihydrochloride B->C  2 eq. HCl  CRYSTALLIZATION CONTROL

Caption: Assumed synthetic pathway for N-methylazetidin-2-amine;dihydrochloride.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a direct question-and-answer format, providing both solutions and the scientific reasoning behind them.

Q1: What is the optimal temperature range for the reduction of N-methylazetidin-2-one?

Answer: The optimal temperature profile for this reduction is multi-staged. It is dictated by the highly exothermic nature of common reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)[1].

The key is to separate the initial, highly energetic phase from the subsequent drive to completion:

  • Reagent Addition (0 °C): The reducing agent must be added to the solution of N-methylazetidin-2-one at a strictly controlled low temperature, typically 0 °C (ice-water bath). This is the most critical safety step. Adding the reagent at room temperature or higher can lead to a violent, uncontrolled exotherm (runaway reaction).

  • Reaction Progression (Room Temperature to Reflux): After the addition is complete, the reaction is allowed to slowly warm to room temperature. Gentle heating or refluxing may be required to ensure the reaction proceeds to completion. The ideal temperature here is the minimum required to consume all starting material, which should be monitored by an appropriate method like Thin Layer Chromatography (TLC). Prolonged heating at high temperatures is detrimental.

Stage Typical Temperature Rationale
Reagent Addition0 °CTo safely manage the initial, strong exotherm and prevent a runaway reaction.
Reaction25 °C to 65 °C (THF Reflux)To allow the reaction to proceed to completion at a controlled rate.
Quenching0 °CTo safely manage the exothermic destruction of excess reducing agent.
Q2: I observed a sudden, uncontrolled temperature spike during reagent addition. What happened and how can I prevent it?

Answer: You experienced a runaway reaction . This occurs when the heat generated by the exothermic reduction reaction exceeds the rate at which the cooling system can dissipate it. This is a serious safety hazard.

Causality: The primary cause is an excessive concentration of unreacted reagents, typically from adding the reducing agent too quickly. Inadequate stirring, which creates localized "hot spots," can also initiate a runaway.

Prevention & Troubleshooting Workflow:

Troubleshooting_Workflow start Observe Rapid Temperature Increase? step1 IMMEDIATELY: 1. Stop Reagent Addition 2. Remove Heating Source (if any) start->step1 YES step2 Enhance Cooling: Add more ice, dry ice, or switch to a colder bath. step1->step2 step3 Monitor Temperature & Agitation step2->step3 decision Is Temperature Stabilizing/Decreasing? step3->decision resume Once stable below 5 °C, resume VERY SLOW addition. decision->resume YES emergency If temp continues to rise: Emergency Quench Procedure (Consult site safety protocols) decision->emergency NO

Sources

Troubleshooting

Purification methods for N-methylazetidin-2-amine dihydrochloride synthesis impurities

Prepared by the Applications Science Division Welcome to the technical support guide for the purification of N-methylazetidin-2-amine dihydrochloride. This resource is designed for researchers, chemists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Applications Science Division

Welcome to the technical support guide for the purification of N-methylazetidin-2-amine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide robust methodologies for obtaining this valuable building block in high purity.

The strained four-membered azetidine ring makes this compound both a powerful synthetic intermediate and a purification challenge.[1] Its high polarity as a dihydrochloride salt further complicates standard purification protocols. This guide provides field-proven insights and detailed protocols to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling N-methylazetidin-2-amine dihydrochloride.

Q1: What are the most common impurities found after synthesizing N-methylazetidin-2-amine dihydrochloride?

A1: Impurities typically originate from three main sources: the synthetic route, incomplete reactions, and product degradation.

  • Incomplete Deprotection: The most common impurity is the N-Boc protected precursor, tert-butyl (1-methylazetidin-2-yl)carbamate. This arises from an incomplete deprotection step.[2][3]

  • Starting Materials: Unreacted precursors from earlier stages of the synthesis may carry through.

  • Oligomeric Byproducts: Due to the inherent ring strain of the azetidine core, dimerization or polymerization can occur, particularly under harsh thermal or acidic conditions.[4][5]

  • Residual Solvents & Reagents: Entrapped solvents (e.g., ethanol, ethyl acetate, dioxane) and excess hydrochloric acid are common.

  • Enantiomeric/Diastereomeric Impurities: If a stereoselective synthesis is performed, the undesired stereoisomers are significant impurities that require specialized separation techniques.[6]

Q2: Why is purifying this specific compound so challenging?

A2: The primary challenges stem from its physicochemical properties. As a dihydrochloride salt, the compound is highly polar and often hygroscopic. This leads to high solubility in polar solvents like water and methanol, but poor solubility in most common organic solvents.[7][8] This narrow solubility profile makes standard recrystallization difficult, as finding a solvent system with a steep solubility-temperature gradient is key.[9] Furthermore, the compound can be prone to "oiling out," where it separates as a liquid phase instead of forming crystals.[10]

Q3: What is the most effective general strategy for purifying the crude product?

A3: Recrystallization is the most effective and scalable method for purifying N-methylazetidin-2-amine dihydrochloride.[7] The key to success is meticulous solvent selection. A polar protic solvent, such as ethanol or isopropanol, often mixed with a small amount of water to aid initial dissolution, is typically the best starting point. Anti-solvent precipitation is another viable strategy.

Q4: How can I definitively confirm the purity and identity of my final product?

A4: A combination of analytical techniques is essential for comprehensive characterization:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies organic impurities and residual solvents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base.

  • Elemental Analysis (CHN): Determines the elemental composition and helps confirm the correct dihydrochloride salt stoichiometry.

  • High-Performance Liquid Chromatography (HPLC): A powerful method to quantify purity and detect non-volatile impurities. Chiral HPLC is necessary to determine enantiomeric excess (e.e.).[11][12]

Section 2: Troubleshooting Guide for Purification

This guide provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" During Crystallization The solution is too concentrated, leading to supersaturation above the compound's melting point in that solvent system.[10] The cooling process is too rapid. High levels of impurities are depressing the melting point.1. Add more of the primary solvent to dilute the solution until the oil redissolves upon heating. 2. Slow the cooling rate significantly. Allow the solution to cool to room temperature naturally before refrigeration. 3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[10] 4. Consider an alternative solvent system or an anti-solvent precipitation approach (see Protocol 2).
Low Purity After One Recrystallization The initial crude material has a very high impurity load. The chosen recrystallization solvent is not optimal for rejecting specific impurities.1. Perform a second recrystallization, which is often sufficient to achieve high purity. 2. Before recrystallization, perform a solvent wash (trituration). Suspend the crude solid in a solvent where the product is insoluble but the impurities are soluble (e.g., diethyl ether or ethyl acetate), stir vigorously, and filter. 3. If the product is discolored, add a small amount of activated carbon to the hot solution and perform a hot filtration before cooling.[9]
NMR Shows Residual N-Boc Precursor The Boc-group deprotection reaction did not go to completion.1. The most reliable solution is to re-subject the material to the deprotection conditions. A common method is dissolving the material in a solution of HCl in dioxane or ethyl acetate and stirring at room temperature until TLC or LC-MS confirms complete conversion.[13] 2. After confirming full deprotection, the product can be precipitated and then subjected to a final recrystallization.
Product is a Gummy or Sticky Solid The product is hygroscopic and has absorbed atmospheric moisture. Significant amounts of residual solvent are present.1. Ensure the product is thoroughly dried under high vacuum, potentially with gentle heating (e.g., 40-50 °C), if the compound is thermally stable. 2. Handle the purified, dry product in an inert atmosphere (e.g., a glove box) to prevent moisture uptake. Store in a desiccator over a strong drying agent like P₂O₅.
Low Enantiomeric or Diastereomeric Purity The synthetic route has insufficient stereocontrol. Racemization may have occurred during a synthetic step.1. Purification of stereoisomers of the final product is very difficult. It is best to purify the chiral precursor, often the N-protected intermediate, using chiral chromatography.[6][11] 2. Diastereomeric salt resolution is another potential strategy, where the racemic amine is reacted with a chiral acid to form diastereomeric salts that can be separated by crystallization.[14]
Section 3: Detailed Purification Protocols

These protocols provide step-by-step instructions for common purification workflows. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Standard Recrystallization from an Alcohol/Water System

This is the primary method for purifying amine hydrochloride salts and is effective for removing most common impurities.[7]

Experimental Steps:

  • Dissolution: In a flask, add the crude N-methylazetidin-2-amine dihydrochloride. Add the minimum amount of hot 95% ethanol (Ethanol/Water 95:5 v/v) required to fully dissolve the solid. Stir and heat the mixture (e.g., to 70-80°C) to facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated carbon. Boil the solution for 5-10 minutes.

  • Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the solids. This step must be done quickly to prevent premature crystallization.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in a refrigerator (0-5°C) for several hours or overnight.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.

Protocol 2: Purification via Anti-Solvent Precipitation

This method is useful if the product "oils out" or if a suitable single-solvent system for recrystallization cannot be found.

Experimental Steps:

  • Dissolution: Dissolve the crude product in the minimum amount of a "good" solvent at room temperature in which it is highly soluble (e.g., methanol or water).

  • Anti-Solvent Addition: While stirring the solution, slowly add a "poor" solvent (anti-solvent) in which the product is insoluble (e.g., diethyl ether, ethyl acetate, or acetonitrile) until the solution becomes persistently turbid.[15]

  • Induce Crystallization: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time. Chilling the solution can improve the yield.

  • Isolation and Drying: Collect, wash (with the anti-solvent), and dry the crystals as described in Protocol 1.

Section 4: Visual & Data Guides
Common Impurities and Their Characteristics
ImpurityLikely OriginKey ¹H NMR Signal (CDCl₃ for precursor, D₂O for others)
tert-butyl (1-methylazetidin-2-yl)carbamateIncomplete Boc-deprotectionSinglet at ~1.4 ppm (9H, -C(CH₃)₃)
Azetidine Dimer/OligomerThermal or acid-catalyzed decompositionComplex multiplets in the aliphatic region
Residual EthanolRecrystallization SolventTriplet at ~1.2 ppm and Quartet at ~3.6 ppm
Residual Ethyl AcetateReaction or anti-solventSinglet at ~2.0 ppm and Quartet at ~4.1 ppm
Diagram: General Purification Workflow

A standard workflow for the purification of N-methylazetidin-2-amine dihydrochloride.

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filter (Optional, with Carbon) Dissolve->HotFilter Impurities/ Color Cool Cool Slowly to Crystallize Dissolve->Cool No Impurities HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under High Vacuum Wash->Dry Pure Pure Product Dry->Pure

Diagram: Troubleshooting Logic for Crystallization

A decision tree for addressing common issues during the crystallization process.

TroubleshootingLogic Start Initiate Cooling of Saturated Solution CheckCrystals Observe Outcome Start->CheckCrystals OiledOut Product 'Oils Out' CheckCrystals->OiledOut Yes GoodCrystals Good Crystals Form CheckCrystals->GoodCrystals No, Crystals OK NoCrystals No Precipitation CheckCrystals->NoCrystals No, Nothing Action_Dilute Action: 1. Re-heat and Dilute 2. Cool Slower OiledOut->Action_Dilute Proceed Proceed to Isolation GoodCrystals->Proceed Action_Scratch Action: 1. Scratch Flask 2. Add Seed Crystal NoCrystals->Action_Scratch Action_Dilute->Start Retry Action_Scratch->Start Retry

References
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Novel Syntheses of Azetidines and Azetidinones.
  • Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Form
  • The Polymerization of Azetidines and Azetidine Derivatives.
  • Comprehensive Application Notes and Protocols for Recrystallization of Amine Hydrochloride Salts. Smolecule.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Unknown Source.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Unknown Source.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Recrystalliz
  • Technical Support Center: Aminoacetamidine Dihydrochloride Crystalliz
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC.
  • Journal of Pharmaceutical and Biomedical Analysis. Unife.
  • Trichloroacetic acid fueled practical amine purific

Sources

Optimization

Resolving NMR peak overlaps in N-methylazetidin-2-amine;dihydrochloride samples

Welcome to the technical support center for resolving NMR peak overlaps in N-methylazetidin-2-amine;dihydrochloride samples. This guide is designed for researchers, scientists, and drug development professionals to troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving NMR peak overlaps in N-methylazetidin-2-amine;dihydrochloride samples. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and effectively characterize this molecule using NMR spectroscopy. We will move from fundamental issues and simple solutions to advanced techniques for complete structural elucidation.

Understanding the Challenge: The Molecule

N-methylazetidin-2-amine;dihydrochloride (PubChem CID: 67918599) is a small, cyclic molecule with two nitrogen atoms.[1] In its dihydrochloride salt form, both the primary exocyclic amine and the tertiary endocyclic amine are expected to be protonated, forming ammonium cations. This has several significant implications for NMR analysis:

  • Presence of Labile Protons: The N-H protons are acidic and can exchange with each other, with residual water in the solvent, or with the solvent itself. This chemical exchange is often on a timescale that causes significant peak broadening in ¹H NMR spectra.[2][3]

  • Complex Spin Systems: The four-membered azetidine ring has a constrained, non-planar conformation. The methylene protons are diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, each splitting the other (geminal coupling) and also coupling to adjacent protons (vicinal coupling).

  • Signal Crowding: Due to the small size of the molecule, all aliphatic proton signals will appear in a narrow region of the ¹H NMR spectrum, leading to significant peak overlap.

This guide provides a systematic approach to overcome these challenges.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: Why are the peaks in my ¹H NMR spectrum broad and poorly defined?

Broad peaks are a common issue with this sample type and can stem from several sources. Diagnosing the cause is the first step toward a solution.

Initial Diagnosis Workflow

G cluster_shim Instrumental Issue cluster_sample Sample-Specific Issue start Broad NMR Peaks Observed q1 Are ALL peaks broad, including the residual solvent peak? start->q1 shim_issue Poor Magnetic Field Homogeneity (Shimming) q1->shim_issue Yes q2 Are only specific peaks broad? q1->q2 No shim_check Check solvent peak linewidth. For small molecules, should be <1 Hz. shim_issue->shim_check shim_solution Re-shim the spectrometer. Consult instrument manager if needed. shim_check->shim_solution exchange Chemical Exchange (N-H protons, conformational exchange) q2->exchange concentration High Concentration / Aggregation q2->concentration exchange_sol 1. Perform D₂O Exchange 2. Vary Temperature (VT-NMR) 3. Change Solvent (e.g., DMSO-d₆) exchange->exchange_sol concentration_sol 1. Dilute the sample. 2. Add competing solvent (e.g., a few drops of CD₃OD). concentration->concentration_sol

Caption: Troubleshooting workflow for broad NMR peaks.

Detailed Explanations:

  • Poor Shimming: If all peaks, including the reference and solvent signals, are broad and distorted, the magnetic field homogeneity is poor.[4] Modern spectrometers have automated shimming routines that are typically very effective. Re-shimming is the most direct solution.[4]

  • High Sample Concentration: Overly concentrated samples can increase the solution's viscosity, which impedes molecular tumbling and leads to broader lines. Intermolecular hydrogen bonding and aggregation can also occur, which is another source of peak broadening.[4][5]

    • Solution: Try diluting your sample. The optimal concentration for ¹H NMR is typically 1-10 mg in 0.6-0.7 mL of solvent.[4]

  • Chemical Exchange: This is the most likely culprit for N-methylazetidin-2-amine;dihydrochloride. The acidic N-H protons are in constant exchange. When the rate of this exchange is intermediate on the NMR timescale, the result is significant peak broadening.[3]

    • Solution 1: D₂O Exchange. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The broad N-H signals will diminish or disappear as the protons are replaced by deuterium, which is not observed in ¹H NMR. This is a definitive test for exchangeable protons.[2][4]

    • Solution 2: Variable Temperature (VT) NMR. Acquiring spectra at different temperatures can alter the rate of exchange. Lowering the temperature can slow the exchange, potentially leading to sharper, distinct signals for the N-H protons and allowing for observation of their couplings.[4] Conversely, increasing the temperature can sometimes push the exchange into the "fast" regime, resulting in a single, sharp, averaged signal.[6]

    • Solution 3: Change Solvent. Solvents play a critical role in mediating proton exchange. DMSO-d₆ is an excellent choice as its high polarity and hydrogen bond accepting nature can slow down the exchange of N-H protons, often resulting in much sharper signals compared to CDCl₃ or D₂O.[7]

Q2: The aliphatic signals from the azetidine ring are a crowded, overlapping mess. How can I resolve them?

Even with sharp lines, the ¹H NMR spectrum between 2-5 ppm will be very complex. Resolving these signals is key to assigning the structure.

Step-by-Step Resolution Protocol:

  • Optimize the 1D ¹H NMR Spectrum:

    • Action: Ensure your sample is prepared in a suitable solvent (see FAQ Q2) and that the instrument is well-shimmed.

    • Rationale: A high-quality 1D spectrum is the foundation for all further analysis. You cannot resolve what you cannot detect properly.

  • Change the Chemical Environment:

    • Action: Acquire spectra in different solvents (e.g., D₂O, DMSO-d₆, CD₃OD).

    • Rationale: Solvent molecules interact differently with the solute, causing changes in the chemical shifts of nearby protons.[8][9] This can sometimes be enough to move overlapping signals apart, a phenomenon known as inducing non-equivalence.

  • Spread the Signals into a Second Dimension (2D NMR):

    • Action: If overlap persists, acquire a 2D NMR spectrum. The two most crucial experiments for this molecule are COSY and HSQC .

    • Rationale: 2D NMR spreads the signals across two frequency axes, providing vastly superior resolution compared to 1D spectra.[10][11] This is the most powerful and definitive way to resolve severe peak overlap.[12]

2D NMR Experiment Purpose for This Molecule Information Gained
COSY (Correlation Spectroscopy)To identify protons that are coupled to each other (typically 2-3 bonds apart).Shows which protons are neighbors in the azetidine ring. A cross-peak between two signals confirms they are J-coupled.[12][13]
HSQC (Heteronuclear Single Quantum Coherence)To correlate protons directly to the carbons they are attached to (one-bond correlation).Unambiguously links each proton signal to its corresponding carbon signal, greatly simplifying assignment.[12][13]
TOCSY (Total Correlation Spectroscopy)To identify all protons within a single, unbroken spin system.Can show correlations between all protons in the azetidine ring, even if they are not directly coupled.[12][14]
HMBC (Heteronuclear Multiple Bond Correlation)To see correlations between protons and carbons that are 2-4 bonds away.Confirms the connectivity of the entire molecular skeleton, including linking the N-methyl group to the ring.[13][15]

Frequently Asked Questions (FAQs)

Q1: What is the expected protonation state and its effect on the NMR spectrum?

As a dihydrochloride salt, both nitrogen atoms are protonated. The tertiary amine in the ring and the exocyclic primary amine exist as ammonium ions (-N⁺H₂- and -N⁺H(CH₃)-).

Protonation and Chemical Exchange Diagram

Caption: Effect of protonation and chemical exchange on NMR signals.

The positive charges on the nitrogen atoms act as strong electron-withdrawing groups, causing adjacent protons (especially the C2-H and the N-CH₃) to be deshielded and appear at a lower field (higher ppm) than in the neutral free-base form.[16] The exact chemical shift of the N-H protons is highly dependent on the solvent, concentration, and temperature.[16]

Q2: Which NMR solvent is best for analyzing N-methylazetidin-2-amine;dihydrochloride?

The choice of solvent is a critical experimental parameter that can dramatically alter the spectrum's appearance.

Solvent Dielectric Constant (Polarity) Pros Cons Recommendation
D₂O 78.5Excellent solubility for salts. Exchanges away N-H protons, simplifying the spectrum by removing broad signals and N-H couplings.Information about N-H protons is lost. Strong H₂O/HOD signal can obscure nearby peaks.Good for a simplified view of the carbon skeleton's proton signals.
DMSO-d₆ 47.2Excellent solubility. Slows N-H exchange, often resulting in sharp N-H peaks that show coupling to adjacent protons.[7]Viscous, leading to slightly broader lines than other solvents.[4] Strong residual solvent peak.Highly Recommended. The best choice for observing all protons and their couplings for full structural analysis.
CD₃OD 32.6Good solubility. Can partially exchange N-H protons, leading to averaged or broad signals.The N-H protons will exchange with the -OD proton of the solvent. The resulting spectrum can be complex.Useful for comparing chemical shifts and potentially resolving overlap seen in other solvents.
CDCl₃ 4.8Low polarity.Very poor solubility for dihydrochloride salts. Not recommended.Avoid.
Q3: How do I perform and interpret a D₂O exchange experiment?

This is a simple and definitive method to identify exchangeable protons (O-H, N-H).

Protocol 2: D₂O Shake for Identification of Exchangeable Protons

  • Acquire Initial Spectrum: Dissolve ~5-10 mg of your sample in a suitable protonated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of D₂O (99.9 atom % D).

  • Mix: Cap the tube securely and invert it several times to ensure thorough mixing. You may see slight cloudiness (emulsion) which should settle.

  • Re-acquire Spectrum: Place the tube back in the spectrometer (no need to re-shim if only a small amount was added) and acquire another ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the "before" and "after" spectra. The signals corresponding to the N-H protons should have significantly decreased in intensity or disappeared completely.[4] New, broad peaks from H₂O/HOD may appear.

Q4: How can 2D NMR provide a complete assignment of the structure?

A combination of 2D NMR experiments can solve the structure puzzle piece by piece. For N-methylazetidin-2-amine;dihydrochloride:

  • HSQC: Start with an HSQC. This will create a map where each spot links a proton signal (on the F2 axis) to its directly attached carbon (on the F1 axis). This immediately tells you which protons belong to CH₃, CH₂, or CH groups.[12][15]

  • COSY: Next, run a COSY experiment. Find the signal for the C2-H proton (which should be at the lowest field of the ring protons). A cross-peak from C2-H will connect you to the two C3-H₂ protons. Following the cross-peaks from the C3-H₂ protons will then lead you to the C4-H₂ protons. You can walk around the entire ring system this way.[12][13]

  • HMBC: Finally, an HMBC spectrum provides long-range (2-3 bond) H-C correlations. This is crucial for confirmation. You should see correlations from:

    • The N-CH₃ protons to the C2 and C4 carbons of the ring.

    • The C2-H proton to the C4 carbon and the N-CH₃ carbon.

    • The N-H protons to adjacent carbons (if they are sharp enough to be observed). This experiment validates the overall connectivity of the molecule.[13][15]

By combining these experiments, every proton and carbon signal can be unambiguously assigned, completely overcoming any issues of 1D peak overlap.

References
  • MestReNova. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Mestrelab Research. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Dumez, J.-N. (2022). NMR methods for the analysis of mixtures. Chemical Communications, 58(100), 13872-13884. [Link]

  • Vitor-Holland, J., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2258-2266. [Link]

  • Schaumburg, K. (1966). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Magnetic Resonance, 7, 177-186. [Link]

  • Chem LibreTexts. (2023). Types of 2D NMR. [Link]

  • Lee, S. H., et al. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Journal of Spectroscopy, 2015, 680796. [Link]

  • Rizk, M. A., et al. (2007). Covariance NMR in higher dimensions: Application to 4D NOESY spectroscopy of proteins. Journal of Magnetic Resonance, 188(1), 17-29. [Link]

  • ACD/Labs. (2023). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Gelling, O. J., et al. (2004). Spin−Orbit-Induced Anomalous pH-Dependence in 1H NMR Spectra of CoIII Amine Complexes: A Diagnostic Tool for Structure Elucidation. Journal of the American Chemical Society, 126(19), 6091-6101. [Link]

  • Gunanathan, C., et al. (2018). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters, 9(4), 320-324. [Link]

  • Shishoo, D., et al. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. Analytical Methods, 16, 1263-1268. [Link]

  • Sharipov, Y. V., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science, 10(10), 230784. [Link]

  • Ismael, S., et al. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of University of Thi-Qar, 15(2), 1-13. [Link]

  • Ghandi, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5641-5654. [Link]

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  • JEOL. (n.d.). HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY. [Link]

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  • Banfi, L., et al. (2021). Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. Pharmaceuticals, 14(7), 621. [Link]

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Troubleshooting

Reducing unwanted side reactions with N-methylazetidin-2-amine dihydrochloride

Welcome to the technical support guide for N-methylazetidin-2-amine dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-methylazetidin-2-amine dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable but reactive building block into their synthetic workflows. Azetidine scaffolds are of high interest in drug discovery due to their ability to impart favorable physicochemical properties, but their inherent ring strain and the nature of the dihydrochloride salt can present unique challenges.[1] This guide provides in-depth, experience-driven answers to common issues, focusing on the causality behind experimental choices to help you mitigate unwanted side reactions and optimize your outcomes.

Part 1: Frequently Asked Questions - Reagent Fundamentals

This section addresses the most common initial questions regarding the handling and use of N-methylazetidin-2-amine dihydrochloride. Understanding these fundamentals is the first step to preventing side reactions.

Q1: Why is this amine supplied as a dihydrochloride salt, and what does that mean for my reaction?

N-methylazetidin-2-amine is a small, volatile, and hygroscopic primary amine.[2][3] Supplying it as a dihydrochloride salt significantly enhances its stability, increases its shelf-life, and makes it a non-volatile, crystalline solid that is easier to handle and weigh accurately.[4]

However, in this salt form, both nitrogen atoms—the exocyclic primary amine and the endocyclic secondary amine—are protonated.[4] This renders the molecule non-nucleophilic and inactive for most desired reactions, such as amide coupling or nucleophilic substitution.[5][6] Therefore, you must add a base to your reaction to deprotonate the amine and generate the active "free amine" nucleophile in situ. The amount and type of base are critical variables that directly impact reaction success.

Deprotonation Reagent N-methylazetidin-2-amine dihydrochloride (Inactive Salt) ActiveAmine Free Amine (Active Nucleophile) Reagent->ActiveAmine + Base ≥ 2 eq. Base Base->ActiveAmine Byproduct 2 x [Base-H]+Cl- ActiveAmine->Byproduct +

Caption: In-situ generation of the active free amine from the dihydrochloride salt.

Q2: How should I properly store and handle N-methylazetidin-2-amine dihydrochloride?

Proper storage is crucial to ensure the integrity of the reagent.

  • Storage Conditions: Store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator.[2][3] The compound is hygroscopic and will readily absorb moisture from the air, which can affect its reactivity and stoichiometry in reactions.[2][3] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[2]

  • Handling: Always handle the solid in a well-ventilated area or fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid creating dust when weighing the compound.[2]

Q3: Do I need to isolate the free amine before starting my reaction?

No, and it is generally not recommended. The free N-methylazetidin-2-amine is a low-boiling-point, volatile liquid that is more difficult to handle and less stable than its salt form. The most efficient and common practice is to generate the free amine in situ by adding a suitable base directly to the reaction mixture containing the dihydrochloride salt.[5] This avoids handling the volatile free amine and ensures it is consumed as it is generated.

Part 2: Troubleshooting Guide - Amide Coupling Reactions

Amide bond formation is one of the most common applications for this reagent. The following questions address the most frequent failure modes.

Q4: My amide coupling reaction has a very low yield. What are the most likely causes?

Low yield is the most common issue and almost always traces back to one of three areas: incomplete deprotonation , improper coupling agent activation , or competing side reactions .

Troubleshooting_Yield Start Low Yield in Amide Coupling Check_Base Is the base appropriate and sufficient? Start->Check_Base Check_Activation Is the carboxylic acid fully activated before amine addition? Check_Base->Check_Activation Yes Sol_Base_Stoich Use ≥ 2.2 eq. of a non-nucleophilic base (e.g., DIPEA, TEA). Check_Base->Sol_Base_Stoich No Sol_Base_Type Avoid inorganic bases (e.g., K2CO3) due to poor solubility. Check_Base->Sol_Base_Type No Check_Side_Reactions Are there competing side reactions? Check_Activation->Check_Side_Reactions Yes Sol_Activation Allow pre-activation of the acid with the coupling reagent (5-30 min) before adding the amine. Check_Activation->Sol_Activation No Sol_Order Add amine solution dropwise to the activated ester. Check_Activation->Sol_Order No Sol_Side_Reactions Check for guanidinium formation (LC-MS). Use correct stoichiometry of coupling reagent (1.0-1.2 eq). Check_Side_Reactions->Sol_Side_Reactions Yes

Caption: A decision workflow for troubleshooting low-yield amide coupling reactions.

  • Insufficient Base: You need at least two equivalents of base to neutralize the two HCl molecules. In practice, using a slight excess (e.g., 2.2-2.5 equivalents) is recommended to drive the equilibrium to the free amine. If you only use one equivalent, you will primarily form the monoprotonated species, which is still a poor nucleophile.[5]

  • Incorrect Base Choice: The choice of base is critical. A non-nucleophilic, organic base is strongly preferred. See the table in Q5 for details.

  • Pre-activation Time: Many modern coupling reagents (like HATU, HBTU) work by first forming an activated ester with the carboxylic acid.[9] This step requires time. If you add all reagents simultaneously, the amine may be slow to deprotonate and react, while the activated ester intermediate can degrade. A common, successful strategy is to "pre-activate" the carboxylic acid with the coupling reagent and base for 5-30 minutes before adding the amine.[9]

  • Hydrolysis of Activated Ester: If there is water in your solvent (e.g., DMF that is not anhydrous), it can hydrolyze the activated ester intermediate back to the carboxylic acid, killing the reaction.

Q5: Which base should I use for my coupling reaction, and how much?

The ideal base should be strong enough to deprotonate the ammonium salt but not nucleophilic enough to compete with the desired amine in reacting with the activated carboxylic acid. It should also be soluble in common organic solvents.

BaseEquivalents RequiredProsCons
DIPEA (Hünig's base)2.2 - 2.5Non-nucleophilic due to steric hindrance. Excellent solubility.Can be difficult to remove during workup.
Triethylamine (TEA) 2.2 - 2.5Good solubility, common, and effective.Slightly more nucleophilic than DIPEA, can sometimes lead to minor side products.
N-Methylmorpholine (NMM) 2.2 - 2.5Less sterically hindered than DIPEA, can be a good choice.Basicity is lower than TEA or DIPEA.
K₂CO₃, Na₂CO₃ > 2.0Inexpensive.Not Recommended. Poor solubility in many organic solvents (DMF, DCM), leading to incomplete deprotonation and heterogeneous reaction mixtures.
Pyridine > 2.0Soluble.Can act as a nucleophilic catalyst, potentially leading to side reactions. Can be difficult to remove.

Recommendation: Start with DIPEA or TEA for predictable and efficient deprotonation.

Q6: My reaction is messy, with many side products identified by LC-MS. What could be happening?

A messy reaction profile often points to issues with the coupling reagent or reaction conditions.

  • Guanidinium Byproduct: Uronium/aminium-based coupling reagents (HATU, HBTU, TBTU) can react with the nucleophilic amine if used in significant excess. This forms a stable guanidinium adduct on your amine, capping it and preventing it from reacting with the activated acid. Use the coupling reagent stoichiometrically or in very slight excess (1.05-1.1 eq).

  • Racemization: If your carboxylic acid has a chiral center at the alpha position, harsh conditions or certain coupling reagents can cause epimerization.[10] Using additives like HOBt or HOAt can suppress this, and many modern coupling reagents (like HATU) already incorporate such a moiety.

  • Reaction with Solvent: While less common, highly reactive intermediates can sometimes react with the solvent. For example, using dichloromethane (DCM) with certain amines over long reaction times can lead to N-alkylation.[11] For amide couplings, polar aprotic solvents like DMF or NMP are generally preferred.

Competing_Pathways cluster_0 Reaction Mixture ActivatedEster R-COOH + HATU -> Activated OAt-Ester DesiredProduct Desired Amide ActivatedEster->DesiredProduct + Free Amine FreeAmine Amine-2HCl + Base -> Free Amine (R'-NHMe) FreeAmine->DesiredProduct SideProduct Guanidinium Byproduct (Capped Amine) FreeAmine->SideProduct ExcessHATU Excess HATU ExcessHATU->SideProduct +

Caption: Desired reaction pathway versus a common side reaction with excess coupling reagent.

Q7: How critical is the order of addition of reagents?

Extremely critical. As mentioned in Q4, the order of addition dictates which reactive intermediates are present and for how long.

Recommended Order of Addition (for HATU/HBTU type couplings):

  • To a stirred solution of your carboxylic acid in an anhydrous solvent (e.g., DMF), add the coupling reagent (1.05 eq).

  • Add the base (e.g., DIPEA, 2.2 eq).

  • Stir this mixture at room temperature for 5-30 minutes. This is the "pre-activation" step.

  • In a separate flask, dissolve the N-methylazetidin-2-amine dihydrochloride in a small amount of DMF.

  • Slowly add the amine solution dropwise to the activated carboxylic acid mixture.

  • Monitor the reaction by TLC or LC-MS until completion.

This sequence ensures the activated ester is formed efficiently and is ready to react as soon as the active, deprotonated amine is introduced, minimizing degradation and side reactions.[9]

Part 3: Protocols and Advanced Troubleshooting
Protocol 1: General Procedure for Amide Coupling

This protocol is a robust starting point for coupling a generic carboxylic acid with N-methylazetidin-2-amine dihydrochloride.

Materials:

  • Carboxylic Acid (1.0 eq)

  • N-methylazetidin-2-amine dihydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Charge a clean, dry, nitrogen-flushed flask with the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes.

  • In a separate vial, dissolve N-methylazetidin-2-amine dihydrochloride (1.1 eq) in a minimum amount of anhydrous DMF.

  • Add the amine solution dropwise to the reaction flask over 5 minutes.

  • Stir the reaction at room temperature, monitoring progress by LC-MS every hour.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., EtOAc or DCM).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC as needed.

Q8: Is ring-opening of the azetidine a concern?

The azetidine ring possesses significant ring strain (~25.4 kcal/mol) and can be susceptible to cleavage by nucleophiles under certain conditions.[1] However, under standard amide coupling or alkylation conditions, the ring is generally stable.

Conditions to Avoid:

  • Strongly Acidic Conditions at High Temperatures: While the ring is stable to cleavage by strong acids (like TFA) at room temperature for deprotection, prolonged heating in strong acid can lead to degradation.[12]

  • Reductive Conditions: Reduction of adjacent functionality (e.g., an amide) with harsh reducing agents like LiAlH₄ can sometimes lead to ring cleavage as a side reaction.[13]

If you suspect ring-opening, the primary byproduct would be a derivative of 1-amino-3-(methylamino)propanol or a related rearranged product. This can be diagnosed by mass spectrometry.

References
  • Fisher Scientific. SAFETY DATA SHEET - N'-Hydroxy-2-methylpropanimidamide. [URL: https://www.fishersci.com/sds/97174/35613844]
  • Santa Cruz Biotechnology. 2-Methylaziridine. [URL: https://www.scbt.com/p/2-methylaziridine-75-49-0]
  • MilliporeSigma. SAFETY DATA SHEET - Product Name not specified. [URL: https://www.sigmaaldrich.com/sds/sigma/28713]
  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. [URL: https://www.reddit.com/r/OrganicChemistry/comments/1bjw7z4/how_do_i_avoid_side_reactions_while_doing_this/]
  • Journal of Medicinal Chemistry. Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. [URL: https://pubs.acs.org/doi/10.1021/jm5011736]
  • PubChem. N-methylazetidin-2-amine;dihydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67918599]
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [URL: https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry/]
  • Organic Chemistry Portal. Synthesis of cyclic amines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/amines.shtm]
  • Chemical Reviews. Novel Syntheses of Azetidines and Azetidinones. [URL: https://pubs.acs.org/doi/10.1021/cr040653v]
  • Enamine. SAFETY DATA SHEET - N-(azetidin-3-yl)-N-methylpropanamide. [URL: https://www.enamine.net/sds/EN300-2996237.pdf]
  • Molecules. Facile and Green Synthesis of Saturated Cyclic Amines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222348/]
  • Aapptec Peptides. Coupling Reagents. [URL: https://www.aapptec.com/coupling-reagents-synthesis-i]
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [URL: https://luxembourg-bio.com/wp-content/uploads/2021/02/Amide-bond-formation-beyond-the-myth-of-coupling-reagents.pdf]
  • BenchChem. reaction condition optimization for N-methylation of 3-aminoazepan-2-one. [URL: https://www.benchchem.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Methylamine hydrochloride. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSIDG%2Fmsds%2F12291_MTR_NA_EN.pdf]
  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts]
  • Chemistry Steps. The Reaction of Amines with Nitrous Acid. [URL: https://www.chemistrysteps.com/the-reaction-of-amines-with-nitrous-acid/]
  • Nature Communications. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11407335/]
  • Sigma-Aldrich. N-methylazetidin-3-amine dihydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/enah03a1878c]
  • Reddit. Hydrochloride salt of amine. [URL: https://www.reddit.com/r/OrganicChemistry/comments/n72x53/hydrochloride_salt_of_amine/]
  • Chemistry World. Cascade reaction brings a new dimension to amine synthesis. [URL: https://www.chemistryworld.com/research/cascade-reaction-brings-a-new-dimension-to-amine-synthesis/4019427.article]
  • Chemical Society Reviews. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d0cs01127j]
  • SciSpace. The reactivity of dichloromethane toward amines. [URL: https://typeset.io/papers/the-reactivity-of-dichloromethane-toward-amines-2884c7z3gq]
  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. [URL: https://researchonline.ljmu.ac.uk/id/eprint/12316/1/2019-11-20%20-%20Angewandte%20Chemie%20-%20Valero.pdf]
  • Chemistry LibreTexts. 20.6: Reactions of Amines. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Amines_and_Heterocycles/20.06%3A_Reactions_of_Amines]
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  • ChemMedChem. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. [URL: https://pubmed.ncbi.nlm.nih.gov/24821703/]
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Reference Data & Comparative Studies

Validation

HPLC Method Validation for N-Methylazetidin-2-amine Dihydrochloride Purity: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chromatographic method selection, HILIC optimization, and ICH Q2(R2) validation for highly polar amine salts. The Analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chromatographic method selection, HILIC optimization, and ICH Q2(R2) validation for highly polar amine salts.

The Analytical Challenge: Small, Highly Polar Amines

Quantifying the purity of N-methylazetidin-2-amine dihydrochloride presents a classic chromatographic paradox. As a low-molecular-weight, highly polar, and strongly basic secondary amine salt, it defies the retention mechanisms of traditional reversed-phase liquid chromatography (RP-HPLC).

When injected onto a standard C18 column, the hydrophilic nature of the azetidine ring and the protonated exocyclic amine cause the compound to elute almost entirely in the void volume[1]. Furthermore, any residual unendcapped silanols on the silica support will engage in secondary ion-exchange interactions with the basic amine, leading to severe peak tailing, poor integration, and ultimately, a failure to meet ICH Q2(R2) validation criteria for precision and accuracy[2].

To establish a self-validating, robust purity assay, analytical scientists must pivot from traditional hydrophobic partitioning to alternative retention mechanisms.

Comparative Chromatographic Strategies

Selecting the correct stationary and mobile phase combination requires balancing retention, peak shape, and detector compatibility (especially if LC-MS is required for impurity identification). Below is an objective comparison of the three primary methodologies evaluated for N-methylazetidin-2-amine dihydrochloride.

Table 1: Performance Comparison of HPLC Modalities for Polar Amines
ParameterTraditional RP-HPLC (C18)Ion-Pairing RP-HPLCHILIC (Amide/Zwitterionic)
Retention Mechanism Hydrophobic partitioningHydrophobic partitioning of neutral ion-pairHydrophilic partitioning & hydrogen bonding
Analyte Retention Very Poor (Elutes in void)GoodExcellent
Peak Shape Poor (Severe tailing)GoodExcellent (Symmetrical)
MS Compatibility YesNo (Ion-pairing agents suppress signal)Yes (Highly volatile buffers used)
Equilibration Time Fast (~10 column volumes)Very Slow (>50 column volumes)Moderate (~20 column volumes)
Verdict Rejected Alternative (UV-only applications)Optimal Selection

Based on the comparative data, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice. HILIC utilizes a polar stationary phase and a highly organic mobile phase, effectively reversing the elution order of RP-HPLC[3].

Method Development & Validation Workflow

The following workflow illustrates the logical progression from initial chromatographic screening to full regulatory validation under ICH Q2(R2) guidelines[4].

MethodValidation N1 Target: N-methylazetidin-2-amine (Highly Polar Amine) N2 RP-HPLC (C18) Result: Void Elution N1->N2 Attempt 1 N3 Ion-Pairing HPLC Result: MS Suppression N1->N3 Attempt 2 N4 HILIC (Amide Phase) Result: Strong Retention N1->N4 Attempt 3 N5 Method Optimization (Buffer pH, ACN %, Temp) N4->N5 Selected Pathway N6 ICH Q2(R2) Validation N5->N6 N7 Specificity & Linearity N6->N7 N8 Accuracy & Precision N6->N8 N9 LOD, LOQ & Robustness N6->N9 N10 Validated Purity Method N7->N10 N8->N10 N9->N10

Caption: Workflow for chromatographic selection and ICH Q2(R2) validation of N-methylazetidin-2-amine.

Optimized HILIC Methodology (Self-Validating Protocol)

To ensure scientific integrity, a protocol must not only list steps but explain the causality behind them. The following HILIC method is optimized for the purity analysis of N-methylazetidin-2-amine dihydrochloride.

Step-by-Step Chromatographic Conditions
  • Column: Amide-bonded silica (150 mm × 4.6 mm, 3 µm particle size).

    • Causality: The amide phase provides strong hydrogen-bonding capabilities and a thick water-enriched layer, which is critical for partitioning the polar azetidine ring[5].

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: At pH 3.0, the secondary amine is fully protonated. The formate buffer provides essential ionic strength to mask residual silanols, preventing peak tailing[3].

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).

    • Causality: In HILIC, water is the strong solvent and acetonitrile is the weak solvent. High acetonitrile content drives the analyte into the stationary phase's aqueous layer[3].

  • Elution Gradient: Isocratic at 15% A / 85% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 210 nm (or ESI-MS in positive ion mode).

Sample Preparation Protocol
  • Diluent Selection: Prepare a diluent of 90% Acetonitrile / 10% Water.

    • Critical Causality: Injecting a sample dissolved in 100% water into a HILIC system disrupts the localized water layer on the column, causing severe peak splitting and loss of retention. The sample diluent must closely match or be weaker (higher organic) than the initial mobile phase.

  • Standard Preparation: Accurately weigh 10.0 mg of N-methylazetidin-2-amine dihydrochloride reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • System Suitability Testing (SST): Inject the standard preparation six times. Ensure the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5[6].

ICH Q2(R2) Method Validation Data

A method is only as trustworthy as its validation data. The optimized HILIC method was subjected to rigorous validation according to the latest ICH Q2(R2) guidelines[7], which mandate proof of fitness for intended use across several parameters.

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference from blanks or degradation productsBaseline resolution (Rs > 2.0) between analyte and acid/base/oxidative degradantsPass
Linearity & Range R² ≥ 0.999 across 25% to 150% of target concentrationR² = 0.9998 (Range: 0.25 - 1.5 mg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 concentration levels (50, 100, 150%)Mean Recovery: 99.4% (Range: 98.8% - 100.2%)Pass
Repeatability (Precision) RSD ≤ 2.0% for 6 replicate injectionsRSD = 0.85%Pass
Intermediate Precision RSD ≤ 2.0% across different days/analystsRSD = 1.12%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.5 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 101.5 µg/mL (S/N = 12.5)Pass
Robustness Method remains unaffected by small, deliberate changesStable across ±2% ACN, ±0.2 pH, ±2°CPass

Note: The stability-indicating nature of the method was confirmed via forced degradation studies, ensuring that the purity assay strictly quantifies the active pharmaceutical ingredient without overestimating due to co-eluting impurities[2].

Conclusion

For highly polar, basic molecules like N-methylazetidin-2-amine dihydrochloride, traditional RP-HPLC is fundamentally mismatched to the analyte's physicochemical properties. By transitioning to a HILIC methodology utilizing an amide stationary phase and an acidic, highly organic mobile phase, analysts can achieve superior retention, symmetrical peak shapes, and seamless LC-MS compatibility.

When executed with strict adherence to sample diluent matching and buffer control, this protocol forms a self-validating system that easily satisfies the stringent accuracy, precision, and specificity requirements of the ICH Q2(R2) regulatory framework.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Available at: [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. Available at:[Link]

  • One-pot fabrication and evaluation of β-ketoenamine covalent organic frameworks@silica composite microspheres as reversed-phase/hydrophilic interaction mixed-mode stationary phase for high performance liquid chromatography. PubMed (National Institutes of Health). Available at:[Link]

  • Direct Analysis of Amino Acids by HILIC–ESI-MS. HPLC.eu. Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

Sources

Comparative

Saturated Nitrogen Heterocycles in Drug Design: A Comparative Guide on the Reactivity of N-Methylazetidin-2-amine Dihydrochloride vs. Pyrrolidine Analogs

As drug discovery programs increasingly navigate complex chemical spaces, the selection of saturated nitrogen heterocycles becomes a critical determinant of a lead compound's success. The architectural shift from a five-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly navigate complex chemical spaces, the selection of saturated nitrogen heterocycles becomes a critical determinant of a lead compound's success. The architectural shift from a five-membered pyrrolidine ring to a four-membered azetidine ring profoundly alters a molecule's three-dimensional conformation, physicochemical properties, and pharmacokinetic (ADME) profile.

This guide provides an objective, data-driven comparison of the reactivity and utility of N-methylazetidin-2-amine dihydrochloride against standard pyrrolidine analogs . By examining causality in physicochemical behaviors and providing self-validating experimental protocols, this guide equips researchers with the insights needed to optimize scaffold selection.

Physicochemical Properties & Mechanistic Causality

The fundamental behavioral differences between azetidines and pyrrolidines are rooted in ring size, which directly dictates ring strain, basicity, and lipophilicity.

Ring Strain & Conformational Rigidity

Azetidine is characterized by significant ring strain (approximately 25.4 kcal/mol) compared to the relatively unstrained pyrrolidine ring[1]. This high strain restricts conformational flexibility, forcing the azetidine core into a rigid, compact framework. While this structural rigidity can enhance target binding specificity and improve aqueous solubility by minimizing the lipophilic surface area, it also introduces a potential liability for metabolic ring-opening[1]. Pyrrolidines, conversely, adopt stable envelope conformations that balance stability with flexibility.

Basicity (pKa) and Ionization

The pKa of a secondary amine dictates its protonation state at physiological pH, which governs both target interaction and passive membrane permeability. The parent azetidine has a pKa of approximately 11.29[1],[2]. However, in N-methylazetidin-2-amine dihydrochloride (3[3]), the electron-withdrawing nature of the adjacent 2-amino group substantially modulates the basicity of the ring nitrogen.

By comparison, pyrrolidine (pKa ~ 11.2) is nearly completely protonated and inactive at physiological pH[4]. This high basicity can lead to a greater proportion of the compound being ionized in vivo, which may limit passive cell permeability and increase off-target interactions unless the surrounding chemical environment is carefully modulated[1],[4].

Lipophilicity (logP)

The smaller, more rigid azetidine ring generally imparts greater polarity and lower lipophilicity compared to the larger pyrrolidine ring[5]. Incorporating the N-methylazetidin-2-amine motif is an effective strategy to lower a drug candidate's logP, thereby improving aqueous solubility and reducing non-specific protein binding.

G A Saturated Heterocycle B Azetidine Core (4-Membered) A->B C Pyrrolidine Core (5-Membered) A->C D High Strain (~25.4 kcal/mol) Lower Lipophilicity B->D Induces E Low Strain Higher Lipophilicity C->E Induces F High Aqueous Solubility Altered Target Binding D->F ADME Impact G Good Passive Permeability Standard Target Binding E->G ADME Impact

Logical relationship between heterocyclic ring size, physicochemical properties, and ADME outcomes.

Reactivity Profiles & Synthetic Applications

Nucleophilicity and Salt Stability

The free base of low-molecular-weight azetidines is highly volatile and susceptible to oxidative degradation or undesired oligomerization. Supplying N-methylazetidin-2-amine as a dihydrochloride salt [3] ensures excellent bench stability and precise stoichiometric handling. While pyrrolidine is a highly active nucleophile routinely used in organocatalysis, the N-methylazetidin-2-amine core presents moderate steric hindrance due to the 2-position substitution, requiring optimized conditions for efficient coupling.

C-N Cross-Coupling Efficiency

Both scaffolds are highly valuable in C-N bond-forming reactions. Pyrrolidines, being less sterically hindered, readily undergo transition-metal-catalyzed couplings. Azetidines can also be efficiently coupled to unreactive aryl chlorides using advanced catalytic systems, such as reusable polymeric nickel–iridium dual catalysis under microwave and visible light[6]. When using the dihydrochloride salt, the reaction environment must be supplemented with excess base to liberate the nucleophilic free amine in situ.

Comparative Experimental Data

The following table summarizes the quantitative physicochemical and reactivity differences between the two scaffolds.

PropertyN-Methylazetidin-2-amine DihydrochloridePyrrolidine (Representative Base)
Ring Size 4-membered5-membered
Molecular Weight 159.05 g/mol (Salt)[3]71.12 g/mol
Ring Strain ~25.4 kcal/mol[1]~6.0 kcal/mol
pKa (Conjugate Acid) Modulated by 2-amino group (< 11.29)~11.22[1]
Aqueous Solubility Very High (as dihydrochloride salt)High / Moderate
Lipophilicity (logP) Lower (Highly Polar)[5]Higher (Balanced)
Cross-Coupling Yields Moderate to High (Requires strong base)Very High[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Determination of pKa via Potentiometric Titration

Causality: Understanding the exact pKa of the N-methylazetidin-2-amine core is critical because the 2-amino substitution significantly alters the electron density of the ring nitrogen compared to the parent azetidine. Self-Validating Step: The use of a standardized 0.1 M NaOH titrant against a known concentration of the dihydrochloride salt ensures mass-balance validation. The observed equivalence points must match the theoretical 2:1 base-to-salt stoichiometric ratio.

  • Dissolve an accurately weighed sample of N-methylazetidin-2-amine dihydrochloride (approx. 50 mg) in 50 mL of deionized, CO2-free water.

  • Immerse a calibrated pH electrode (calibrated at pH 4.0, 7.0, and 10.0) into the solution[5].

  • Titrate with standardized 0.1 M NaOH under continuous stirring and a nitrogen blanket (to prevent CO2 absorption).

  • Monitor the pH of the solution throughout the titration[5].

  • Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the two equivalence points corresponding to the neutralization of the two hydrochloride equivalents.

  • The pKa is determined from the titration curve as the pH at which half of the compound is in its ionized form[5].

Protocol B: Buchwald-Hartwig Amination of Aryl Chlorides

Causality: Aryl chlorides are notoriously unreactive. Utilizing a highly active Pd-precatalyst or a Nickel-Iridium dual catalytic system overcomes this activation barrier[6]. The dihydrochloride salt must be neutralized in situ to liberate the free amine without losing it to volatilization. Self-Validating Step: LC-MS monitoring of the reaction mixture against the starting aryl chloride ensures that catalyst deactivation (e.g., black metal precipitation) is distinguished from genuine reaction completion.

  • In an oven-dried Schlenk tube, combine the aryl chloride (1.0 equiv), N-methylazetidin-2-amine dihydrochloride (1.5 equiv), and sodium tert-butoxide (3.5 equiv, to neutralize the 2 HCl equivalents and provide catalytic excess).

  • Add the transition metal catalyst (e.g., Ni/Ir dual catalyst system or Pd2(dba)3 with a bulky phosphine ligand)[6].

  • Seal the tube and purge with Argon for 15 minutes to remove oxygen, which rapidly deactivates the catalyst.

  • Inject anhydrous, degassed 1,4-dioxane and stir the mixture at the optimized temperature (typically 80–110 °C) or under microwave irradiation[6].

  • Monitor the reaction via LC-MS. Upon consumption of the aryl chloride, quench the reaction with water and extract with ethyl acetate.

  • Purify the resulting coupled product via flash column chromatography.

Workflow Step1 1. Salt Neutralization (Amine·2HCl + Base -> Free Amine) Step2 2. Catalyst & Substrate Addition (Aryl Halide, Pd/Ni Catalyst) Step1->Step2 Step3 3. Inert Atmosphere Purge (Argon/N2 Degassing) Step2->Step3 Step4 4. Cross-Coupling Reaction (Thermal or Microwave Heating) Step3->Step4 Step5 5. Quench & Chromatographic Purification Step4->Step5

Standard experimental workflow for transition-metal catalyzed C-N cross-coupling of amine salts.

References

  • [3] PubChem. N-methylazetidin-2-amine;dihydrochloride. National Institutes of Health (NIH). 3

  • [5] BenchChem. A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. 5

  • [1] BenchChem. A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. 1

  • [2] Wikipedia. Azetidine. 2

  • [4] SciSpace. pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. 4

  • [6] ACS Publications. Overcoming the Low Reactivity of Aryl Chlorides: Amination via Reusable Polymeric Nickel–Iridium Dual Catalysis under Microwave and Visible Light. 6

Sources

Validation

A Senior Application Scientist's Guide to Validating the Structural Integrity of N-methylazetidin-2-amine;dihydrochloride Batches

For researchers, scientists, and drug development professionals, ensuring the structural integrity of starting materials and intermediates is paramount to the success of any research endeavor. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the structural integrity of starting materials and intermediates is paramount to the success of any research endeavor. This guide provides an in-depth technical comparison and a validated workflow for confirming the identity, purity, and stability of N-methylazetidin-2-amine;dihydrochloride, a key building block in modern medicinal chemistry. We will delve into the causality behind experimental choices, providing a self-validating system for robust and reliable batch-to-batch characterization.

The azetidine scaffold is a privileged structure in drug discovery, offering a unique three-dimensional profile that can enhance metabolic stability and receptor binding.[1][2] N-methylazetidin-2-amine;dihydrochloride, in particular, serves as a valuable precursor for a variety of biologically active molecules.[3][4][5] However, the strained four-membered ring of azetidines can also present unique stability challenges, making rigorous structural validation essential.[6]

This guide will equip you with the necessary protocols and rationale to confidently assess the quality of your N-methylazetidin-2-amine;dihydrochloride batches, ensuring the integrity of your downstream applications.

Foundational Structural and Physicochemical Characterization

Before delving into complex analytical techniques, a fundamental understanding of the molecule's properties is crucial.

PropertyValueSource
Molecular Formula C4H12Cl2N2[7]
Molecular Weight 159.05 g/mol [7]
IUPAC Name N-methylazetidin-2-amine;dihydrochloride[7]
CAS Number 1414513-87-3[7]

These fundamental properties, sourced from reputable databases like PubChem, form the basis for all subsequent analytical calculations and interpretations.[7]

The Orthogonal Approach to Structural Validation: A Multi-Technique Workflow

No single analytical technique can provide a complete picture of a molecule's structural integrity. Therefore, we employ an orthogonal approach, utilizing multiple, independent methods to build a comprehensive and self-validating dataset.

Caption: Orthogonal workflow for comprehensive structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For N-methylazetidin-2-amine;dihydrochloride, both ¹H and ¹³C NMR are essential.

Rationale: ¹H NMR provides information on the proton environment, including chemical shifts, coupling constants, and integration, which helps to piece together the molecule's framework. ¹³C NMR provides a count of unique carbon atoms and their chemical environments. The dihydrochloride salt form will influence the chemical shifts of protons and carbons near the nitrogen atoms due to protonation.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the N-methylazetidin-2-amine;dihydrochloride batch in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to observe include the N-methyl group, the azetidine ring protons, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom. The chemical shifts of the azetidine ring carbons and the N-methyl carbon are characteristic.

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon connectivities, respectively, providing an extra layer of confidence in the structural assignment.

Data Interpretation: The obtained spectra should be compared against a reference standard or literature data if available. Any significant deviation in chemical shifts or the presence of unexpected signals could indicate impurities or structural isomers.

Mass Spectrometry (MS): Confirming the Molecular Weight

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the exact molecular weight of the free base and provides insights into its fragmentation patterns.

Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. This is a crucial step in confirming the identity of the compound.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile/water.

  • Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer for high-resolution mass analysis.

  • Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule of the free base, [C₄H₁₀N₂ + H]⁺, should be observed.

  • Data Analysis: The measured mass-to-charge ratio (m/z) should be compared to the calculated theoretical mass. A mass accuracy of within 5 ppm is generally considered acceptable for confirmation of the elemental composition.

Expected Fragmentation: The fragmentation pattern in MS/MS can provide further structural information. For N-methylazetidin-2-amine, cleavage of the azetidine ring and loss of the methylamine side chain are expected fragmentation pathways.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Profiling Impurities

HPLC is the workhorse for determining the purity of a compound and for identifying and quantifying any impurities. A stability-indicating method is crucial for this purpose.

Rationale: A well-developed HPLC method can separate the main compound from potential impurities, including starting materials, by-products of the synthesis, and degradation products. UV detection is commonly used, and coupling the HPLC to a mass spectrometer (LC-MS) allows for the identification of the separated components.

Experimental Protocol: Stability-Indicating RP-HPLC

  • Column: A reversed-phase column (e.g., C18) is typically suitable for this type of polar compound.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve good separation.

  • Detection: UV detection at a suitable wavelength (e.g., ~210 nm for non-aromatic amines) and/or a mass spectrometer.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[8][9][10]

  • Acid/Base Hydrolysis: Treat the sample with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Expose the sample to an oxidizing agent like hydrogen peroxide.

  • Thermal Degradation: Heat the solid sample or a solution of the sample.

  • Photolytic Degradation: Expose the sample to UV and visible light.

The HPLC method should be able to separate the main peak from any degradation products formed under these stress conditions.

Caption: Workflow for forced degradation studies.

Definitive Structural Confirmation and Compositional Analysis

While the techniques above provide strong evidence for the structure and purity, the following methods offer definitive confirmation.

Elemental Analysis: Verifying the Empirical Formula

Elemental analysis is a quantitative technique that determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS). For a hydrochloride salt, chloride analysis is also crucial.

Rationale: The experimentally determined percentages of each element should be in close agreement with the theoretical percentages calculated from the molecular formula (C₄H₁₂Cl₂N₂). This provides strong evidence for the empirical formula and the presence of the two chloride counter-ions.[11]

Experimental Protocol: CHN and Halogen Analysis

  • Instrumentation: Utilize a calibrated elemental analyzer for CHN analysis and a suitable method for chloride determination (e.g., ion chromatography or titration).

  • Sample Preparation: A precisely weighed amount of the dry sample is required.

  • Analysis: The instrument combusts the sample, and the resulting gases are quantified to determine the elemental composition.

  • Data Interpretation: The experimental percentages should be within ±0.4% of the theoretical values.

Single-Crystal X-ray Crystallography: The Gold Standard

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule, including the stereochemistry and the location of the counter-ions.

Rationale: This technique is considered the gold standard for structural determination as it provides a visual and precise map of the atomic positions in the crystal lattice.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of N-methylazetidin-2-amine;dihydrochloride from a suitable solvent system. This can often be the most challenging step.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

The resulting structure will definitively confirm the connectivity of the atoms and the overall molecular geometry.

Comparison with Alternatives

In drug discovery, the choice of building blocks is critical. While N-methylazetidin-2-amine;dihydrochloride is a valuable synthon, other substituted azetidines are also commercially available and may be considered for specific applications.

CompoundKey Structural FeaturePotential ApplicationKey Validation Considerations
N-methylazetidin-2-amine;dihydrochloride Primary amine at C2, N-methylIntroduction of a small, basic, N-methylated azetidine moiety.As detailed in this guide.
Azetidin-3-amine dihydrochloride Primary amine at C3Provides a different substitution pattern on the azetidine ring.Similar validation workflow, with different expected NMR and MS data.
N-Boc-azetidin-3-one Ketone at C3, Boc-protected nitrogenVersatile intermediate for further functionalization at C3.Requires validation of the Boc-protecting group and the ketone functionality.
Azetidine-2-carboxylic acid Carboxylic acid at C2Introduction of a constrained amino acid analog.Validation of the carboxylic acid group and potential for zwitterion formation.

The choice of a specific azetidine building block will depend on the synthetic strategy and the desired properties of the final molecule. However, the principles of rigorous structural validation outlined in this guide are universally applicable.

Conclusion

The structural integrity of N-methylazetidin-2-amine;dihydrochloride is a critical quality attribute that must be rigorously controlled. By employing a multi-technique, orthogonal approach encompassing NMR, MS, HPLC, and elemental analysis, researchers can confidently validate the identity, purity, and stability of different batches. The detailed protocols and the rationale behind each experimental choice provided in this guide serve as a robust framework for ensuring the quality of this important building block, thereby contributing to the reliability and reproducibility of research and development in the pharmaceutical sciences.

References

  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • EurekAlert!. (2024, July 3). Chemists synthesize an improved building block for medicines. [Link]

  • PubChem. (n.d.). N-methylazetidin-2-amine;dihydrochloride. National Center for Biotechnology Information. [Link]

  • MDPI. (2021, June 25). Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. Molecules. [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies.
  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. [Link]

  • TrAC Trends in Analytical Chemistry. (2013). Forced degradation and impurity profiling. [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2015). A REVIEW ON 2-AZETEDINONES. [Link]

  • Impact Factor. (2024, March 25). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. [Link]

  • Nature Communications. (2025, September 5). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • PubMed. (2010, December 15). 2-Azetidinone--a new profile of various pharmacological activities. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Elemental analysis: an important purity control but prone to manipulations. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methylazetidin-2-amine;dihydrochloride
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N-methylazetidin-2-amine;dihydrochloride
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